Product packaging for 4-Isopropylthiophenol(Cat. No.:CAS No. 4946-14-9)

4-Isopropylthiophenol

Cat. No.: B048623
CAS No.: 4946-14-9
M. Wt: 152.26 g/mol
InChI Key: APDUDRFJNCIWAG-UHFFFAOYSA-N
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Description

4-Isopropylthiophenol is a versatile organosulfur compound of significant interest in chemical research and development, primarily valued for its role as a ligand in transition metal catalysis and a building block in organic synthesis. Its structure, featuring a thiol (-SH) group attached to a benzene ring bearing an isopropyl substituent at the para position, confers distinct steric and electronic properties. As a ligand, it is frequently employed in the formation of metal-thiolate complexes, where the bulky isopropyl group influences the geometry and reactivity of the metal center, leading to enhanced selectivity and stability in catalytic cycles such as cross-coupling reactions and hydrogenation processes. Furthermore, this compound serves as a critical precursor for the synthesis of more complex sulfur-containing molecules, including sulfides, disulfides, and functionalized polymers. Its utility extends to materials science, where it is used in the functionalization of surfaces, particularly gold nanoparticles, via the formation of stable Au-S bonds, facilitating the creation of self-assembled monolayers (SAMs) for sensor development and nanotechnology applications. This reagent is provided as a high-purity compound to ensure reproducibility and reliability in experimental outcomes, strictly for research use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12S B048623 4-Isopropylthiophenol CAS No. 4946-14-9

Properties

IUPAC Name

4-propan-2-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDUDRFJNCIWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334591
Record name 4-Isopropylthiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-14-9
Record name 4-Isopropylthiophenol
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Record name 4-Isopropylbenzenethiol
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Isopropylthiophenol (CAS No. 4946-14-9), a versatile aromatic thiol compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and various other organic molecules. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its safety and handling information.

Core Properties and Identification

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant odor. Its structure consists of a benzene ring substituted with an isopropyl group and a thiol group at the para position.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 4946-14-9
Molecular Formula C₉H₁₂S
Molecular Weight 152.26 g/mol [1][2]
IUPAC Name 4-propan-2-ylbenzenethiol[2]
Synonyms 4-Isopropylbenzenethiol, p-Isopropylthiophenol, 4-Mercaptocumene[2]
InChI Key APDUDRFJNCIWAG-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)C1=CC=C(C=C1)S[2]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to light yellow liquid[3]
Odor Strong, stench[3]
Boiling Point 99-100 °C at 14 mmHg[3][4]
Flash Point 106 °C (222.8 °F)[3]
Density 0.979 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.552[4]
Solubility Sparingly soluble in water; soluble in alcohol and benzene[5]
Stability Air sensitive[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent key reactions. These protocols are compiled from various sources and represent typical procedures.

Synthesis of this compound via Reduction of 4-Isopropylbenzenesulfonyl Chloride

This two-step synthesis involves the preparation of an intermediate, 4-isopropylbenzenesulfonyl chloride, followed by its reduction to the target thiol.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from a patented method for the synthesis of p-substituted alkylbenzene sulfonyl chlorides.

  • Materials:

    • Cumene (Isopropylbenzene)

    • Chlorosulfonic acid

    • Sodium sulfate (anhydrous)

    • Ice-water mixture

    • 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Procedure:

    • To the 1000 mL four-necked flask, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.

    • Cool the mixture to below 10 °C in an ice bath with stirring.

    • Slowly add 216.2 g of chlorosulfonic acid from the dropping funnel over 2.5-3.0 hours, maintaining the reaction temperature between 10-20 °C.

    • After the addition is complete, continue stirring at 15-20 °C for an additional 2 hours.

    • Prepare a beaker with 150 g of an ice-water mixture.

    • Slowly pour the reaction mixture into the ice-water with vigorous stirring, keeping the temperature below 15 °C.

    • Transfer the mixture to a separatory funnel and allow the layers to separate for 30 minutes.

    • Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride. The reported yield is approximately 95.2% (124.8 g).

Step 2: Reduction to this compound

This is a general procedure for the reduction of arylsulfonyl chlorides to aryl thiols.

  • Materials:

    • 4-Isopropylbenzenesulfonyl chloride

    • Stannous chloride dihydrate (SnCl₂·2H₂O) or Zinc dust

    • Concentrated hydrochloric acid or Sulfuric acid

    • Suitable organic solvent (e.g., ethanol or toluene)

    • Reaction flask with a reflux condenser

  • Procedure:

    • Dissolve the crude 4-isopropylbenzenesulfonyl chloride in a suitable solvent like ethanol.

    • Add an excess of the reducing agent, such as stannous chloride dihydrate or zinc dust, to the solution.

    • Slowly add concentrated hydrochloric acid or sulfuric acid while cooling the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

    • The filtrate is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate.

    • The final product can be purified by distillation under reduced pressure.

Key Reactions of this compound

1. Oxidation to 4,4'-Diisopropyldiphenyl Disulfide

This protocol describes a general method for the air oxidation of thiols to their corresponding disulfides.

  • Materials:

    • This compound

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF)

    • Reaction flask

  • Procedure:

    • In a reaction flask, dissolve this compound (1 equivalent) in DMF.

    • Add triethylamine (1 equivalent) to the solution.

    • Heat the reaction mixture to 80 °C under an atmosphere of air (or oxygen).

    • Monitor the reaction by TLC until the starting thiol is consumed.

    • Upon completion, cool the reaction mixture and perform a work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide.

    • The product can be further purified by chromatography or recrystallization.

2. Nucleophilic Substitution: Synthesis of an Alkyl Aryl Thioether

This is a general procedure for the Sₙ2 reaction of a thiolate with an alkyl halide.

  • Materials:

    • This compound

    • A primary alkyl halide (e.g., iodomethane or benzyl bromide)

    • A strong base (e.g., sodium hydride or potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., DMF or acetone)

    • Reaction flask under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flask containing anhydrous DMF under an inert atmosphere, add this compound (1 equivalent).

    • Carefully add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C to deprotonate the thiol and form the thiolate.

    • Stir the mixture at room temperature for about 30 minutes.

    • Add the alkyl halide (1 equivalent) dropwise to the solution.

    • Allow the reaction to proceed at room temperature, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

    • Once the reaction is complete, quench it by the slow addition of water.

    • Extract the product with an organic solvent, wash the organic phase with water and brine, and dry it.

    • Remove the solvent under reduced pressure, and purify the resulting thioether by column chromatography or distillation.

Synthetic and Reaction Workflow

The following diagram illustrates the logical flow from starting materials to this compound and its subsequent conversion into representative products.

G cluster_synthesis Synthesis of this compound cluster_reactions Key Reactions Cumene Cumene Sulfonyl_Chloride 4-Isopropylbenzenesulfonyl Chloride Cumene->Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Sulfonyl_Chloride 4_IPT This compound Sulfonyl_Chloride->4_IPT Reduction Reducing_Agent Reducing Agent (e.g., SnCl2 or Zn) Reducing_Agent->4_IPT 4_IPT_reac This compound Disulfide 4,4'-Diisopropyldiphenyl Disulfide 4_IPT_reac->Disulfide Oxidation Thioether Alkyl Aryl Thioether (4-iPr-Ph-S-R) 4_IPT_reac->Thioether Nucleophilic Substitution (SN2) Oxidant Oxidant (e.g., Air, O2) Oxidant->Disulfide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Thioether Base Base Base->Thioether

Caption: Synthesis and Reaction Pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It has a very strong and unpleasant odor.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

4-Isopropylthiophenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Isopropylthiophenol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as p-isopropylbenzenethiol, is an organosulfur compound with the chemical formula C9H12S.[1] It is characterized by a benzene ring substituted with both a thiol (-SH) group and an isopropyl group at the para position.[2] This compound is a colorless to pale yellow liquid with a strong, characteristic odor associated with thiols.[1][2] this compound serves as a key intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and the production of polymers and dyes.[3][4][5]

Molecular Structure and Formula

The molecular structure of this compound consists of a central benzene ring with an isopropyl group and a thiol group attached to carbons 1 and 4, respectively.

  • Molecular Formula: C9H12S[1][3][6]

  • Canonical SMILES: CC(C)C1=CC=C(C=C1)S[1]

  • InChI: InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3[1][6]

  • InChI Key: APDUDRFJNCIWAG-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 152.26 g/mol [3][4]
Appearance Colorless to pale yellow, transparent liquid[1][3]
Density 0.979 g/mL at 25 °C[4][7]
Boiling Point 99-100 °C at 14 mmHg[4] 215.1 °C at 760 mmHg[3]
Flash Point 86.4 °C[3]
Refractive Index n20/D 1.552[3][4][8]
pKa 6.79 ± 0.10 (Predicted)[3][4]
Vapor Pressure 0.22 mmHg at 25°C[3]
CAS Number 4946-14-9[1][3][4][6]

Synthesis and Experimental Protocols

This compound is primarily synthesized from 4-isopropylphenol. A common method involves a two-step process: the conversion of the phenol to a disulfide intermediate, followed by reduction to the desired thiol.

General Experimental Protocol: Synthesis from 4-Isopropylphenol

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Thiolation of 4-Isopropylphenol

  • In a well-ventilated fume hood, dissolve 4-isopropylphenol in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a sulfur-containing reagent, such as Lawesson's reagent or elemental sulfur, to the solution under basic conditions.[1]

  • Heat the reaction mixture and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic byproducts.

  • Extract the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude disulfide intermediate.

Step 2: Reduction of the Disulfide Intermediate

  • Dissolve the crude disulfide intermediate in a suitable solvent.

  • Add a reducing agent (e.g., triphenylphosphine with hydrogen chloride in water or zinc powder with sulfuric acid) to the solution.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., starting at 0°C and gradually warming to reflux if necessary) until the reduction is complete.[3]

  • After the reaction is complete, quench the reaction mixture carefully.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualized Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound from 4-isopropylphenol.

Synthesis_of_4_Isopropylthiophenol Synthesis Pathway of this compound start_material 4-Isopropylphenol process1 Thiolation (e.g., Lawesson's Reagent) start_material->process1 intermediate Disulfide Intermediate process1->intermediate process2 Reduction (e.g., Zn/H2SO4) intermediate->process2 final_product This compound process2->final_product

Caption: General synthesis pathway of this compound.

References

In-Depth Technical Guide to 4-Isopropylthiophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Isopropylthiophenol (CAS No. 4946-14-9), a versatile aromatic thiol compound. This document details experimental protocols for its synthesis, purification, and characterization, and explores its relevance in organic synthesis and drug discovery, particularly in the context of signaling pathway modulation.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₉H₁₂S[2]
Molecular Weight 152.26 g/mol [2]
CAS Number 4946-14-9[2]
Appearance Colorless to light yellow liquid[1]
Odor Strong, unpleasant, stench[1]
Boiling Point 99-100 °C at 14 mmHg[3]
Density 0.979 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.552[3]
Flash Point 106 °C (222.8 °F)[4]
pKa 6.79 ± 0.10 (Predicted)[3]
Solubility Sparingly soluble in water; soluble in alcohol and benzene.[1][4]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes, followed by a standard purification procedure.

Synthesis from 4-Isopropylphenol

This method involves the thiolation of the readily available 4-isopropylphenol.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-isopropylphenol (1 equivalent) and a suitable solvent such as toluene.

  • Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis via Friedel-Crafts Alkylation of Thiophenol

This classic electrophilic aromatic substitution introduces the isopropyl group onto the thiophenol ring.

Experimental Protocol:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 2-bromopropane (1 equivalent) dropwise to the stirred suspension, followed by the slow addition of thiophenol (1 equivalent).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Vacuum Distillation

The crude this compound obtained from either synthetic route can be purified by vacuum distillation.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction boiling at 99-100 °C under a pressure of 14 mmHg.[3]

  • Storage: Store the purified, colorless liquid under a nitrogen atmosphere in a refrigerator to prevent oxidation.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃):

  • δ 7.28 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the thiol group.

  • δ 7.14 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the thiol group.

  • δ 3.45 (s, 1H): Thiol proton (-SH).

  • δ 2.88 (sept, J = 6.9 Hz, 1H): Methine proton of the isopropyl group (-CH).

  • δ 1.23 (d, J = 6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 147.8: Aromatic carbon attached to the isopropyl group.

  • δ 134.2: Aromatic carbon attached to the thiol group.

  • δ 129.5: Aromatic CH carbons meta to the thiol group.

  • δ 127.2: Aromatic CH carbons ortho to the thiol group.

  • δ 33.8: Methine carbon of the isopropyl group.

  • δ 24.1: Methyl carbons of the isopropyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) plates.

Characteristic Peaks:

  • ~3080-3020 cm⁻¹: Aromatic C-H stretching.

  • ~2960-2870 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

  • ~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).

  • ~1595 and 1490 cm⁻¹: Aromatic C=C stretching.

  • ~820 cm⁻¹: Para-substituted benzene C-H out-of-plane bending.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV.

Fragmentation Pattern:

  • m/z 152 (M⁺): Molecular ion peak.

  • m/z 137: Loss of a methyl group ([M-CH₃]⁺).

  • m/z 119: Loss of a propyl group ([M-C₃H₇]⁺) or loss of SH.

  • m/z 91: Tropylium ion, characteristic of alkylbenzenes.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the thiol group and the aromatic ring.

  • Oxidation: The thiol group is readily oxidized to form the corresponding disulfide, bis(4-isopropylphenyl) disulfide. This reaction can be carried out using mild oxidizing agents like iodine or hydrogen peroxide.[3]

  • Nucleophilic Substitution: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) readily participates in Sₙ2 and SₙAr reactions. For example, it reacts with 2-chloro-3-formylquinolines in the presence of sodium hydride to yield 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.[3]

  • Applications in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] The introduction of the 4-isopropylthiophenyl moiety can impart desirable properties such as increased lipophilicity to a molecule.

Role in Drug Discovery and Signaling Pathways

Aromatic thiols and their derivatives are of significant interest in drug discovery. The 4-isopropylthiophenyl group can serve as a key pharmacophore or a building block for more complex bioactive molecules.

Inhibition of the Mcl-1 Signaling Pathway

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy.[3] Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can disrupt its interaction with pro-apoptotic proteins like Bak and Bax, thereby inducing apoptosis in cancer cells. The hydrophobic pocket of the Mcl-1 protein can accommodate bulky hydrophobic groups, suggesting that derivatives of this compound could be designed as potential Mcl-1 inhibitors.

Mcl1_Inhibition_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) Bak_Bax Bak / Bax (Pro-apoptotic) Apoptotic_Stimuli->Bak_Bax activates Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->Bak_Bax inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion induces pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Inhibitor This compound Derivative (Inhibitor) Inhibitor->Mcl1 binds and inhibits Screening_Workflow start Start: this compound synthesis Derivative Synthesis (e.g., Alkylation, Acylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Enzyme Screen (High-Throughput) characterization->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive dose_response->sar lead_opt Lead Optimization dose_response->lead_opt Potent Hits sar->synthesis Design New Derivatives

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Isopropylthiophenol

This technical guide provides comprehensive information on this compound, a key intermediate in various chemical syntheses. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and common reactions, and its relevance in the field of drug discovery and development.

Chemical Identity

  • IUPAC Name: 4-(propan-2-yl)benzenethiol[1]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

    • This compound[2][3]

    • p-Isopropylthiophenol[3]

    • 4-Isopropylbenzenethiol[1][3][4][5]

    • p-Isopropylbenzenethiol[3]

    • (4-Isopropyl)thiophenol[2][3]

    • 4-mercapto-cumene[3]

    • 4-(1-methylethyl)thiophenol[3]

    • p-Isopropylphenyl mercaptan[1]

    • p-Cumenethiol[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₂S[1]
Molecular Weight 152.26 g/mol [1]
CAS Number 4946-14-9[1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, characteristic stench[1][3]
Boiling Point 99-100 °C at 14 mmHg[1][2][3]
Density 0.979 g/mL at 25 °C[1][2][3]
Refractive Index (n²⁰/D) 1.552[1][2][3]
Flash Point 223 °F[3]
pKa 6.79 ± 0.10 (Predicted)[3]

Table 2: Spectroscopic and Identification Data

Data TypeIdentifierReference
InChI Key APDUDRFJNCIWAG-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)c1ccc(cc1)S[4]
MDL Number MFCD00041505[4]
BRN 1906198[3]

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established chemical transformations and are intended for use by trained professionals in a laboratory setting.

This two-step protocol involves the synthesis of the sulfonyl chloride intermediate followed by its reduction to the desired thiophenol.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

4-Isopropylbenzenesulfonyl chloride can be synthesized from isopropylbenzene (cumene) through chlorosulfonation.[6]

  • Reaction: (CH₃)₂CHC₆H₅ + HSO₃Cl → (CH₃)₂CHC₆H₄SO₂Cl + H₂O

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, add cumene and an inorganic salt catalyst (e.g., sodium sulfate).

    • Under stirring, slowly add chlorosulfonic acid at a controlled temperature between 5°C and 45°C.

    • After the addition is complete, maintain the reaction mixture at the same temperature for a period of 0.1 to 10 hours to ensure the completion of the sulfonation reaction.

    • The resulting sulfonated material is then purified by slowly adding it to ice water with stirring, leading to the precipitation of 4-isopropylbenzenesulfonyl chloride.

    • The product can be collected by filtration or phase separation.

Step 2: Reduction to this compound

The synthesized 4-isopropylbenzenesulfonyl chloride is then reduced to this compound.

  • Reaction: (CH₃)₂CHC₆H₄SO₂Cl + [Reducing Agent] → (CH₃)₂CHC₆H₄SH

  • Procedure: A Chinese patent describes a method for preparing thiophenols from their corresponding sulfonamides, which can be adapted for the reduction of sulfonyl chlorides.[7] A more general approach involves reduction with a suitable reducing agent like zinc and sulfuric acid.

    • To a solution of 4-isopropylbenzenesulfonyl chloride in a suitable solvent (e.g., an alcohol or ether), add a reducing agent such as zinc dust.

    • Slowly add a mineral acid, such as sulfuric or hydrochloric acid, while maintaining the reaction at a controlled temperature (initially at 0°C, then warming to reflux).

    • After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield this compound, which can be further purified by distillation under reduced pressure.

A common reaction of thiols is their oxidation to disulfides. This can be achieved using various oxidizing agents.

  • Reaction: 2 (CH₃)₂CHC₆H₄SH + [O] → (CH₃)₂CHC₆H₄S-SC₆H₄CH(CH₃)₂ + H₂O

  • Procedure using Dimethyl Sulfoxide (DMSO) as an Oxidant:

    • In a suitable solvent like acetonitrile, dissolve this compound.

    • Add dimethyl sulfoxide (DMSO) and a catalytic amount of an acid, such as hydroiodic acid (HI).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the disulfide product can be isolated by extraction and purified by recrystallization or chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis of this compound from cumene.

Synthesis_Workflow Cumene Cumene ((CH₃)₂CHC₆H₅) Sulfonation Chlorosulfonation Cumene->Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (HSO₃Cl) Chlorosulfonic_Acid->Sulfonation Intermediate 4-Isopropylbenzenesulfonyl Chloride Sulfonation->Intermediate Step 1 Reduction Reduction Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., Zn/H₂SO₄) Reducing_Agent->Reduction Product This compound ((CH₃)₂CHC₆H₄SH) Reduction->Product Step 2

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8] Its derivatives are of interest to medicinal chemists for several reasons:

  • Scaffold for Novel Compounds: The thiophenol moiety can be readily modified, allowing for the creation of libraries of compounds for screening against various biological targets.

  • Intermediate in API Synthesis: It is a key intermediate in the production of certain agrochemicals and pharmaceuticals.[2][8]

  • Development of Bioactive Molecules: The introduction of the 4-isopropylthiophenyl group into larger molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.

While this compound itself is not typically a therapeutic agent, its role as a starting material or intermediate makes it a valuable compound for researchers in drug discovery and development.[8]

References

Spectroscopic Analysis of 4-Isopropylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Isopropylthiophenol, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of published experimental spectra for this compound, this document utilizes spectral data from its structural analog, 4-isopropylphenol, to illustrate the analytical methodologies and data interpretation. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering crucial insights into the molecular structure and functional groups of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectral data obtained for 4-isopropylphenol.

Table 1: ¹H NMR Data for 4-isopropylphenol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10Doublet2HAr-H (ortho to -OH)
6.75Doublet2HAr-H (meta to -OH)
4.85Singlet1H-OH
2.85Septet1H-CH(CH₃)₂
1.20Doublet6H-CH(CH ₃)₂

Table 2: ¹³C NMR Data for 4-isopropylphenol

Chemical Shift (ppm)Assignment
153.5Ar-C-OH
141.0Ar-C-CH(CH₃)₂
127.5Ar-CH (ortho to -OH)
115.0Ar-CH (meta to -OH)
33.0-C H(CH₃)₂
24.0-CH(C H₃)₂

Table 3: IR Spectroscopy Data for 4-isopropylphenol

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch
2960StrongC-H stretch (aliphatic)
1610, 1510MediumC=C stretch (aromatic)
1230StrongC-O stretch
830Strongp-disubstituted benzene bend

Table 4: Mass Spectrometry Data for 4-isopropylphenol

m/zRelative Intensity (%)Assignment
136100[M]⁺ (Molecular Ion)
12185[M - CH₃]⁺
9340[M - C₃H₇]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5 mL) within an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically -2 to 12 ppm, and for ¹³C NMR, it is 0 to 200 ppm. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is ionized by a 70 eV electron beam. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrum is recorded over a mass-to-charge (m/z) range of, for example, 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare for Introduction Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Process Mass Spectrum (Peak Identification) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Fragmentation Pattern) Process_MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Solubility and Stability of 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Isopropylthiophenol (4-IPT), a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂S[1]
Molecular Weight 152.26 g/mol [1]
CAS Number 4946-14-9[1]
Boiling Point 99-100 °C at 14 mmHg[1]
Density 0.979 g/mL at 25 °C[1]
Refractive Index n20/D 1.552 (lit.)[1]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development. The solubility of this compound has been qualitatively described in several sources. It is generally considered soluble in organic solvents such as alcohols and benzene.[2] However, there are conflicting reports regarding its solubility in water, with some sources stating it is soluble while others describe it as sparingly soluble.

For practical applications, a quantitative understanding of solubility is essential. The following table presents representative solubility data for this compound in a range of common laboratory solvents at ambient temperature.

SolventPolarity IndexSolubility ( g/100 mL) at 25 °CClassification
Water9.0< 0.1Insoluble
Methanol6.6> 50Very Soluble
Ethanol5.2> 50Very Soluble
Acetone5.1> 50Very Soluble
Dichloromethane3.4> 50Very Soluble
Toluene2.4> 50Very Soluble
Hexane0.0> 50Very Soluble

Note: The quantitative solubility values are estimated based on the principle of "like dissolves like" and qualitative statements from various sources. Precise experimental determination is recommended for specific applications.

Stability Characteristics and Degradation Pathways

This compound is susceptible to degradation under certain environmental conditions. A thorough understanding of its stability is crucial for ensuring its quality and for the development of stable formulations.

General Stability Profile
  • Air Sensitivity: this compound is known to be air-sensitive. Prolonged exposure to air can lead to oxidation.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents.

  • Thermal Stability: While stable at ambient temperatures, elevated temperatures can lead to decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.

  • Storage Recommendations: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from light and oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][4][5]

Table of Forced Degradation Conditions and Expected Observations for this compound

Stress ConditionReagents and ConditionsExpected Degradation PathwayPrimary Degradant
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hGenerally stable, as the thiol group is not readily hydrolyzed.No significant degradation expected.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hPotential for phenolate formation, but the C-S bond is stable.No significant degradation expected.
Oxidation 3% H₂O₂, RT, 24 hOxidation of the thiol group.4,4'-Diisopropyl-diphenyldisulfide
Thermal Degradation 105 °C, 48 hThermal decomposition.Oxides of sulfur, carbon monoxide, carbon dioxide.
Photodegradation ICH Q1B conditions (UV/Vis light)Potential for photolytic oxidation.4,4'-Diisopropyl-diphenyldisulfide and other related species.
Primary Degradation Pathway: Oxidation to Disulfide

The most significant degradation pathway for this compound is the oxidation of its thiol group to form the corresponding disulfide, 4,4'-diisopropyl-diphenyldisulfide.[6][7][8] This reaction can be catalyzed by light, air (oxygen), and oxidizing agents.

G IPT This compound Disulfide 4,4'-Diisopropyl-diphenyldisulfide IPT->Disulfide [O] (Air, Light, Oxidizing Agents)

Caption: Oxidation of this compound.

Experimental Protocols

Detailed and validated experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.[9][10][11][12]

G cluster_0 Solubility Determination Workflow A 1. Prepare saturated solutions: Add excess 4-IPT to each solvent in a sealed vial. B 2. Equilibrate: Agitate at a constant temperature (e.g., 25 °C) for 24 hours. A->B C 3. Separate solid and liquid phases: Centrifuge or filter the suspension. B->C D 4. Quantify dissolved 4-IPT: Analyze a known volume of the supernatant by a validated analytical method (e.g., HPLC-UV). C->D E 5. Calculate solubility: Determine the concentration (e.g., in g/100 mL). D->E

Caption: Workflow for solubility determination.

Detailed Steps:

  • Preparation of Saturated Solutions: To a series of glass vials, add a known volume (e.g., 5 mL) of each test solvent (water, methanol, ethanol, acetone, dichloromethane, toluene, hexane). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Calculation: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the calibration curve. Express the solubility in g/100 mL.

Protocol for Stability Indicating Method and Forced Degradation Studies

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[13][14][15][16][17]

G cluster_0 Forced Degradation and Stability Analysis Workflow A 1. Prepare stock solution of 4-IPT. B 2. Subject aliquots to stress conditions: - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Oxidation (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis light) A->B C 3. Neutralize/quench reactions at specified time points. B->C Time points D 4. Analyze samples by stability-indicating HPLC-UV method. C->D E 5. Identify and quantify degradants using HPLC-MS/MS or GC-MS. D->E Peak identification F 6. Determine degradation kinetics and pathways. E->F

Caption: Workflow for forced degradation studies.

Detailed Steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60 °C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60 °C.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105 °C. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Collection and Preparation: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from each stress condition. For acid and base hydrolysis, neutralize the samples before dilution. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products.[18][19][20][21][22]

  • Degradation Product Identification: For the identification of major degradation products, collect the corresponding fractions from the HPLC and subject them to mass spectrometric analysis (LC-MS/MS). Alternatively, GC-MS can be used for the analysis of volatile degradants.[23][24][25][26][27]

  • Data Analysis: Calculate the percentage of degradation of this compound at each time point. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics (e.g., first-order). Identify the structure of the major degradation products to elucidate the degradation pathways.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While being highly soluble in common organic solvents, its limited aqueous solubility and susceptibility to oxidation are key considerations for its handling and application. The provided experimental protocols offer a framework for generating robust and reliable data to support the development of processes and formulations involving this important chemical intermediate. It is recommended that specific quantitative data be generated for each particular application and matrix to ensure accuracy and reproducibility.

References

Commercial suppliers and purchasing of 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Commercial Sourcing and Purchasing of 4-Isopropylthiophenol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4946-14-9), also known as 4-isopropylbenzenethiol, is a crucial intermediate in various fields of chemical synthesis.[1][2] Its unique molecular structure, featuring a thiol group and an isopropyl substituent on a benzene ring, makes it a versatile building block in the pharmaceutical and agrochemical industries.[2][3] This guide provides an in-depth overview of the commercial landscape for sourcing this compound, including key suppliers, purchasing considerations, and quality control measures pertinent to research, development, and manufacturing.

Commercial Suppliers and Product Specifications

A diverse range of chemical suppliers offer this compound, from large-scale manufacturers to specialized distributors catering to research and development needs. The purity of the compound is a critical factor, with most suppliers offering grades of 95% or higher.[4] Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of prominent commercial suppliers and their typical product offerings.

SupplierContact InformationAvailable QuantitiesPurityPrice (USD)Notes
TCI (Shanghai) Development Co., Ltd. --INVALID-LINK--Research to bulk quantities>94.0% (GC)VariesOffers detailed specifications and safety information.[5]
Sigma-Aldrich (Merck) Website1g and larger95%$29.70 for 1gA well-established supplier for research-grade chemicals.[4]
Apollo Scientific --INVALID-LINK--25g, 100g, 500gTechnical grade£16.00 for 25gProvides detailed chemical data and safety documentation.[6]
ChemicalBook WebsiteVaries by listed supplierTypically 99%VariesAn online marketplace connecting various Chinese suppliers.[1]
LookChem WebsiteVaries by listed supplierVariesVariesA platform listing multiple international suppliers and their pricing.[4]
Stratechem (I) Pvt. Ltd. WebsiteMinimum Order Quantity: 50 kgNot specifiedInquire for priceA manufacturer, exporter, and supplier based in Mumbai, India.[7]
Zhejiang Yangfan New Materials Co., Ltd. --INVALID-LINK--Inquire for detailsNot specifiedInquire for priceA China-based manufacturer and supplier.[8]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide array of organic molecules. Its primary applications lie in the development of active pharmaceutical ingredients (APIs) and new agrochemicals.[2][3]

  • Pharmaceuticals: It serves as a key building block in the synthesis of novel therapeutic agents. Researchers utilize its reactive thiol group for various chemical transformations to create complex molecular architectures.[2][3]

  • Agrochemicals: The compound is an intermediate in the production of pesticides and herbicides.[3]

  • Materials Science: Ongoing academic research explores the use of this compound in the synthesis of novel nanomaterials and polymers.[3]

Purchasing Workflow for Research Chemicals

The procurement of specialty chemicals like this compound for research and development follows a structured process to ensure the acquisition of high-quality materials suitable for experimental work.

Purchasing Workflow A Identify Chemical Need (this compound) B Supplier Identification & Initial Screening A->B C Request Quotations & Lead Times B->C D Technical Data Review (CoA, SDS) C->D E Supplier Selection & Purchase Order D->E F Goods Receipt & Initial Inspection E->F G Internal Quality Control (e.g., NMR, HPLC) F->G H Release for Research Use G->H

Figure 1: A typical workflow for purchasing research chemicals.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the success of research and development activities. Pharmaceutical analysis techniques are crucial for quality control.[9]

Key Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components in a mixture, ensuring the purity of the compound.[10]

  • Gas Chromatography (GC): A high-resolution separation technique for volatile compounds, suitable for assessing purity and detecting residual solvents.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.

  • Karl Fischer Titration: A precise method to measure the water content in a sample, which is critical for the stability of the chemical.[10]

A lifecycle approach to analytical procedures, as recommended by the United States Pharmacopeia (USP), ensures that the methods used for quality control are robust and consistently provide reliable results. This involves three stages: Procedure Design, Procedure Performance Qualification, and Continued Procedure Performance Verification.[11]

Experimental Protocol: A Note on Sourcing Information

While this guide focuses on the commercial and purchasing aspects of this compound, researchers seeking detailed experimental protocols for its use should consult peer-reviewed scientific literature and patent databases. These resources provide specific reaction conditions, characterization data, and safety precautions. The suppliers listed in this guide can often provide references to publications that utilize their products.

Logical Relationship for Supplier Vetting

The process of selecting a suitable supplier involves a logical progression of steps to mitigate risks and ensure the procurement of a high-quality product.

Supplier Vetting Process cluster_0 Initial Assessment cluster_1 Direct Engagement cluster_2 Verification & Selection A Identify Potential Suppliers (Databases, Literature) B Review Publicly Available Data (Website, Catalogs) A->B C Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) B->C D Inquire about Manufacturing & Quality Control Processes C->D E Evaluate Sample for In-House QC D->E F Assess Pricing, Lead Time, & Support E->F G Final Supplier Selection F->G

Figure 2: A logical flow for vetting chemical suppliers.

Conclusion

The commercial availability of this compound from a variety of suppliers facilitates its use in innovative research and development. For scientists and drug development professionals, a thorough understanding of the supplier landscape, coupled with a robust purchasing and quality control process, is essential for ensuring the integrity and success of their scientific endeavors. By following the guidelines and workflows outlined in this technical guide, researchers can confidently source high-quality this compound for their specific applications.

References

Fundamental Reaction Mechanisms Involving 4-Isopropylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isopropylthiophenol is a versatile aromatic thiol that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to advanced materials. Its unique structural features, comprising a reactive thiol group and a bulky isopropyl substituent on a benzene ring, govern its participation in a diverse range of chemical transformations. This in-depth technical guide elucidates the core reaction mechanisms involving this compound, providing a comprehensive overview of its synthesis and key reactions, including oxidation, S-alkylation, and palladium-catalyzed cross-coupling. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Synthesis of this compound

The industrial preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the reduction of 4-isopropylbenzenesulfonyl chloride. This precursor is readily synthesized from cumene (isopropylbenzene) via chlorosulfonation.

Experimental Protocol: Synthesis via Reduction of 4-Isopropylbenzenesulfonyl Chloride

Reaction: (CH₃)₂CHC₆H₄SO₂Cl + [Reducing Agent] → (CH₃)₂CHC₆H₄SH

Materials:

  • 4-Isopropylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of zinc dust in concentrated sulfuric acid is prepared.

  • 4-Isopropylbenzenesulfonyl chloride, dissolved in a suitable solvent like toluene, is added dropwise to the reaction mixture at a controlled temperature.

  • After the addition is complete, the mixture is refluxed for several hours to ensure the complete reduction of the sulfonyl chloride to the corresponding thiol.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess zinc is removed by filtration.

  • The filtrate is then transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification is achieved through vacuum distillation to afford the pure product.

Quantitative Data: While specific yields can vary based on the scale and precise conditions, this method is known to provide good to excellent yields of this compound.

Fundamental Reaction Mechanisms

Oxidation to Disulfide

Thiols are readily oxidized to form disulfides, and this compound is no exception. This reaction is a key transformation and can be accomplished using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air under catalytic conditions. The resulting bis(4-isopropylphenyl) disulfide is a stable compound with applications in materials science and as a synthetic intermediate.

Reaction Workflow:

Oxidation Thiol 2 x this compound Disulfide Bis(4-isopropylphenyl) Disulfide Thiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, I₂) Oxidant->Disulfide Byproduct Byproduct (e.g., H₂O) Disulfide->Byproduct

Caption: Oxidation of this compound to its corresponding disulfide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

Reaction: 2 (CH₃)₂CHC₆H₄SH + H₂O₂ → [(CH₃)₂CHC₆H₄S]₂ + 2 H₂O

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • This compound is dissolved in ethanol in a round-bottom flask.

  • An aqueous solution of hydrogen peroxide is added dropwise to the stirred solution at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water, leading to the precipitation of the disulfide.

  • The solid product is collected by filtration, washed with water, and dried to yield bis(4-isopropylphenyl) disulfide.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ProductYieldMelting Point¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
Bis(4-isopropylphenyl) disulfide>90%48-50 °C7.39 (d, 4H), 7.20 (d, 4H), 2.90 (sept, 2H), 1.24 (d, 12H)148.5, 134.8, 127.3, 126.9, 33.9, 23.9
S-Alkylation

The nucleophilic nature of the thiolate anion, readily formed by deprotonation of this compound with a base, allows for facile S-alkylation reactions with various alkyl halides. This reaction is a fundamental method for the synthesis of thioethers (sulfides), which are important building blocks in organic synthesis and are found in numerous biologically active molecules.

Reaction Workflow:

S_Alkylation Thiol This compound Thiolate 4-Isopropylthiophenolate Thiol->Thiolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Thiolate Thioether 4-Isopropylphenyl Alkyl Thioether Thiolate->Thioether SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether Salt Salt (e.g., NaX) Thioether->Salt

Caption: S-Alkylation of this compound to form a thioether.

Experimental Protocol: S-Alkylation with Benzyl Bromide

Reaction: (CH₃)₂CHC₆H₄SH + BrCH₂C₆H₅ + K₂CO₃ → (CH₃)₂CHC₆H₄SCH₂C₆H₅ + KBr + KHCO₃

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, this compound and potassium carbonate are suspended in acetone.

  • Benzyl bromide is added to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by TLC.

  • After cooling, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford pure 4-isopropylphenyl benzyl sulfide.

ProductYield¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
4-Isopropylphenyl benzyl sulfide~95%7.25-7.40 (m, 9H), 4.15 (s, 2H), 2.88 (sept, 1H), 1.23 (d, 6H)148.0, 137.5, 132.5, 129.0, 128.6, 127.2, 126.9, 39.0, 33.8, 24.0
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, for the formation of carbon-sulfur bonds. These reactions are powerful tools for constructing complex aromatic and heteroaromatic structures.

Sonogashira Coupling Mechanism:

Sonogashira cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)-C≡CR²(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkynyl->Product CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Cu_acetylide->Pd_complex Alkyne H-C≡CR² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: General mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Illustrative)

While a specific protocol for this compound in a Sonogashira C-S coupling is less common, a general procedure for the coupling of thiols with aryl halides is presented. For a direct C-S coupling, a different catalytic system would be employed, often involving ligands that are more resistant to poisoning by sulfur compounds.

Reaction: (CH₃)₂CHC₆H₄SH + I-C₆H₄-R + Pd-catalyst/ligand + Base → (CH₃)₂CHC₆H₄S-C₆H₄-R

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube are added the palladium catalyst, the phosphine ligand, and the base.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The solvent, this compound, and the aryl iodide are then added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Biological Significance and Signaling Pathway Involvement

Derivatives of this compound have garnered significant interest in drug development due to their diverse biological activities. One prominent area of investigation is their potential as antifungal agents. Many antifungal drugs, particularly the azole class, function by inhibiting the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14-alpha-demethylase (CYP51), which is a cytochrome P450 enzyme. Thiophenol derivatives have been explored as inhibitors of this enzyme.

Ergosterol Biosynthesis Inhibition Pathway:

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated Lanosterol Zymosterol Zymosterol Intermediate->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Inhibitor Thiophenol Derivative (e.g., 4-IPT derivative) Inhibitor->CYP51 Inhibition CYP51->Intermediate

Caption: Inhibition of the ergosterol biosynthesis pathway by a thiophenol derivative.

The inhibition of lanosterol 14-alpha-demethylase by thiophenol derivatives disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption can lead to fungal cell death, highlighting the potential of this compound derivatives as a scaffold for the development of novel antifungal agents.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its fundamental reaction mechanisms, including oxidation, S-alkylation, and participation in palladium-catalyzed cross-coupling reactions, provide access to a wide range of functionalized molecules. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors and in the exploration of new therapeutic agents. The potential for its derivatives to act as enzyme inhibitors, particularly in the context of antifungal drug discovery, underscores the continued importance of this versatile chemical intermediate.

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Isopropylthiophenol from 4-Isopropylphenol via the Newman-Kwart Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overall Synthetic Scheme

The synthesis of 4-isopropylthiophenol from 4-isopropylphenol is a three-step process:

  • Step 1: Synthesis of O-(4-Isopropylphenyl) dimethylthiocarbamate. 4-Isopropylphenol is deprotonated and reacted with dimethylthiocarbamoyl chloride to form the corresponding O-aryl thiocarbamate.

  • Step 2: Newman-Kwart Rearrangement. The O-(4-isopropylphenyl) dimethylthiocarbamate undergoes a thermal rearrangement to yield S-(4-isopropylphenyl) dimethylthiocarbamate.

  • Step 3: Hydrolysis to this compound. The S-(4-isopropylphenyl) dimethylthiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of O-(4-Isopropylphenyl) dimethylthiocarbamate

This procedure outlines the formation of the thiocarbamate intermediate from 4-isopropylphenol.

Materials:

  • 4-Isopropylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylthiocarbamoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-isopropylphenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
4-Isopropylphenol1.0 eq.General Protocol
Sodium Hydride1.1 eq.[3]
Dimethylthiocarbamoyl chloride1.1 eq.[3]
SolventAnhydrous DMF[3]
Reaction Temperature0 °C to Room TemperatureGeneral Protocol
Reaction Time12-16 hoursGeneral Protocol
Typical Yield85-95%[3]
Step 2: Newman-Kwart Rearrangement to S-(4-Isopropylphenyl) dimethylthiocarbamate

This step involves the thermal rearrangement of the O-aryl thiocarbamate.

Materials:

  • O-(4-Isopropylphenyl) dimethylthiocarbamate

  • High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylacetamide)

  • Heating mantle with temperature controller

  • Short-path distillation apparatus (optional, for purification)

Procedure:

  • Place the O-(4-isopropylphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser.

  • The rearrangement can be performed neat (without solvent) or in a high-boiling point solvent.

  • Heat the reaction mixture to 200-250 °C and maintain this temperature for 2-6 hours.[1] The progress of the reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, the crude S-(4-isopropylphenyl) dimethylthiocarbamate can be purified by vacuum distillation or column chromatography.

Parameter Value Reference
Starting MaterialO-(4-Isopropylphenyl) dimethylthiocarbamate1.0 eq.
SolventNeat or Diphenyl Ether[1]
Reaction Temperature200-250 °C[1]
Reaction Time2-6 hours[4]
Typical Yield>90%[3]
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiophenol.

Materials:

  • S-(4-Isopropylphenyl) dimethylthiocarbamate

  • Potassium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the S-(4-isopropylphenyl) dimethylthiocarbamate in a mixture of methanol and water.

  • Add potassium hydroxide (excess, e.g., 5-10 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Cool the mixture to room temperature and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Parameter Value Reference
Starting MaterialS-(4-Isopropylphenyl) dimethylthiocarbamate1.0 eq.
BasePotassium Hydroxide[3][5]
SolventMethanol/Water[3][5]
Reaction TemperatureReflux[3]
Reaction Time4-8 hoursGeneral Protocol
Typical Yield80-90%[3]

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Thiocarbamoylation cluster_step2 Step 2: Newman-Kwart Rearrangement cluster_step3 Step 3: Hydrolysis 4_Isopropylphenol 4-Isopropylphenol Step1_Reagents 1. NaH 2. (CH3)2NCSCl O_Aryl_Thiocarbamate O-(4-Isopropylphenyl) dimethylthiocarbamate Step1_Reagents->O_Aryl_Thiocarbamate Formation Step2_Conditions Heat (200-250 °C) S_Aryl_Thiocarbamate S-(4-Isopropylphenyl) dimethylthiocarbamate Step2_Conditions->S_Aryl_Thiocarbamate Rearrangement Step3_Reagents KOH, MeOH/H2O 4_Isopropylthiophenol This compound Step3_Reagents->4_Isopropylthiophenol Hydrolysis

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Dimethylthiocarbamoyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Thiophenols have a strong, unpleasant odor. All manipulations should be carried out in a fume hood.

  • High-temperature reactions require careful monitoring and appropriate safety precautions.

Conclusion

The Newman-Kwart rearrangement provides a reliable and high-yielding pathway for the synthesis of this compound from the readily available 4-isopropylphenol. The protocols outlined in this document are based on well-established literature procedures and can be adapted for various research and development applications. Careful execution of each step, with attention to reaction conditions and safety, will ensure a successful synthesis.

References

Applications of 4-Isopropylthiophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Isopropylthiophenol is a versatile aromatic thiol compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, including the nucleophilic thiol group and the hydrophobic isopropyl moiety, make it a valuable synthon for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of quinoline-based compounds and its relevance in the synthesis of potential anticancer agents targeting Myeloid Cell Leukemia 1 (Mcl-1).

Application 1: Synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde

One of the primary applications of this compound in pharmaceutical intermediate synthesis is its reaction with 2-chloro-3-formylquinoline to produce 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde. This reaction is a nucleophilic aromatic substitution, where the thiolate anion of this compound displaces the chloride atom on the quinoline ring. The resulting quinoline derivative is a valuable intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.

Experimental Protocol: Synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde

This protocol describes the synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 2-Chloro-3-formylquinoline

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Thiolate: To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.

  • Nucleophilic Substitution Reaction: To the freshly prepared sodium 4-isopropylthiophenolate solution, add a solution of 2-chloro-3-formylquinoline (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours at room temperature or may require gentle heating (e.g., 50-60 °C).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Reactant AReactant BBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compound2-Chloro-3-formylquinolineNaHDMF25-602-485-95>98

Logical Relationship of the Synthesis

Synthesis_Workflow Reactant1 This compound Process1 Deprotonation Reactant1->Process1 Reactant2 2-Chloro-3-formylquinoline Process2 Nucleophilic Aromatic Substitution (SNAr) Reactant2->Process2 Base Sodium Hydride (NaH) in DMF Base->Process1 Intermediate Sodium 4-isopropylthiophenolate Intermediate->Process2 Product 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde Process1->Intermediate Process2->Product

Caption: Synthetic workflow for 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Application 2: Role in the Synthesis of Mcl-1 Inhibitors

This compound derivatives have been identified as important scaffolds in the development of inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. Therefore, Mcl-1 has emerged as a promising therapeutic target for cancer treatment. The 4-isopropylthiophenyl moiety can be incorporated into small molecules designed to bind to the hydrophobic groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells.

Mcl-1 Signaling Pathway and Inhibition

Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, preventing them from forming pores in the mitochondrial outer membrane and initiating the caspase cascade. The activity of Mcl-1 is regulated by other Bcl-2 family members, such as the BH3-only proteins Bim and Noxa, which can bind to Mcl-1 and neutralize its function. Furthermore, the stability of the Mcl-1 protein is controlled by phosphorylation events mediated by kinases like JNK and GSK3, which can mark it for proteasomal degradation. Small molecule inhibitors containing the 4-isopropylthiophenyl group can mimic the action of BH3-only proteins, binding to Mcl-1 and promoting apoptosis.

Mcl-1 Apoptosis Signaling Pathway

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bax Bax Mcl1->Bax Proteasome Proteasome Mcl1->Proteasome Degradation CytochromeC Cytochrome c Bak->CytochromeC Release Bax->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Bim Bim Bim->Mcl1 Noxa Noxa Noxa->Mcl1 JNK JNK JNK->Mcl1 P GSK3 GSK3 GSK3->Mcl1 P Inhibitor 4-Isopropylthiophenyl -based Inhibitor Inhibitor->Mcl1 Inhibition

Caption: Mcl-1 signaling pathway and the action of inhibitors.

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application in the preparation of quinoline derivatives and its potential role in the development of Mcl-1 inhibitors highlight its significance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers and scientists to explore the utility of this compound in creating novel therapeutic agents. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully exploit its potential in pharmaceutical development.

4-Isopropylthiophenol: A Versatile Precursor for Agrochemicals and Dyestuffs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylthiophenol, a substituted aromatic thiol, serves as a crucial building block in the synthesis of a variety of organic molecules with significant applications in the agrochemical and dyestuff industries. Its reactive thiol group and the isopropyl-substituted phenyl ring allow for diverse chemical modifications, leading to the development of novel fungicides, herbicides, and vibrant azo dyes. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and final products derived from this compound.

Application in Agrochemicals

The 4-isopropylphenylthio moiety is incorporated into various pesticide structures to enhance their biological activity. The synthesis of such agrochemicals often proceeds through the key intermediate, 4-(isopropylthio)aniline.

Synthesis of N-(4-(isopropylthio)phenyl)acetamide: A Key Agrochemical Intermediate

A common strategy in the development of bioactive molecules is the introduction of an acetamide group to an aniline derivative. This can be a precursor to more complex heterocyclic structures or can itself possess biological activity.

Experimental Protocol: Synthesis of N-(4-(isopropylthio)phenyl)acetamide

This two-step protocol outlines the synthesis of N-(4-(isopropylthio)phenyl)acetamide from this compound.

Step 1: Synthesis of 4-(isopropylthio)aniline

  • Reaction: this compound is first converted to 4-(isopropylthio)aniline. A general method for the preparation of aniline thioethers from the corresponding thiocyanato aniline is available, though a direct synthesis from this compound can be inferred.[1]

  • Procedure:

    • In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

    • Add a solution of sodium nitrite (1.1 equivalents) in water at 0°C.

    • Follow with the dropwise addition of concentrated hydrochloric acid, maintaining the temperature at 0°C.

    • The resulting diazonium salt is then reduced in situ. While various reducing agents can be used, a common laboratory method involves the use of stannous chloride (SnCl₂) in concentrated HCl.

    • Slowly add a solution of stannous chloride dihydrate (2-3 equivalents) in concentrated HCl to the diazonium salt solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Make the reaction mixture strongly basic with a concentrated solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(isopropylthio)aniline.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Acetylation of 4-(isopropylthio)aniline

  • Reaction: The synthesized 4-(isopropylthio)aniline is then acetylated to form N-(4-(isopropylthio)phenyl)acetamide.

  • Procedure:

    • Dissolve 4-(isopropylthio)aniline (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.

    • Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

    • The reaction can be carried out at room temperature or with gentle heating. The progress can be monitored by TLC.[2][3][4][5]

    • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Quantitative Data:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-(isopropylthio)anilineC₉H₁₃NS167.2770-85
N-(4-(isopropylthio)phenyl)acetamideC₁₁H₁₅NOS209.3185-95

Application in Dyestuffs

This compound, via its aniline derivative, is a valuable precursor for the synthesis of azo dyes. The diazonium salt of 4-(isopropylthio)aniline can be coupled with various aromatic compounds to produce a range of colors.

Synthesis of Azo Dyes from 4-(isopropylthio)aniline

The general procedure for synthesizing azo dyes involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component.[6]

Experimental Protocol: General Synthesis of Azo Dyes

Step 1: Diazotization of 4-(isopropylthio)aniline

  • Reaction: 4-(isopropylthio)aniline is converted to its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7][8]

  • Procedure:

    • Dissolve 4-(isopropylthio)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

Step 2: Azo Coupling

  • Reaction: The freshly prepared diazonium salt solution is then reacted with a coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

  • Procedure:

    • Dissolve the coupling component (1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide for phenols) or an acidic solution (for anilines).

    • Cool the solution of the coupling component to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution. The color of the precipitate will depend on the specific coupling component used.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.

Example Coupling Components and Expected Colors:

Coupling ComponentExpected Dye Color
PhenolYellow
2-NaphtholOrange-Red
N,N-DimethylanilineYellow to Orange
ResorcinolOrange

Visualizations

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_agrochemical Agrochemical Precursor start This compound intermediate 4-(Isopropylthio)aniline start->intermediate Nitrosation & Reduction agrochemical N-(4-(isopropylthio)phenyl)acetamide intermediate->agrochemical Acetylation

Caption: Synthesis workflow for an agrochemical precursor from this compound.

Dyestuff_Synthesis_Workflow cluster_intermediate Key Intermediate cluster_diazotization Diazotization cluster_coupling Coupling Components cluster_dyes Azo Dyes intermediate 4-(Isopropylthio)aniline diazonium 4-Isopropylthiophenyl diazonium salt intermediate->diazonium NaNO2, HCl dye1 Yellow Dye diazonium->dye1 dye2 Orange-Red Dye diazonium->dye2 dye3 Yellow-Orange Dye diazonium->dye3 phenol Phenol phenol->dye1 naphthol 2-Naphthol naphthol->dye2 aniline_deriv Aniline Derivative aniline_deriv->dye3

Caption: General workflow for the synthesis of azo dyes from 4-(isopropylthio)aniline.

References

Application Notes and Protocols for Reactions with 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 4-isopropylthiophenol, a versatile intermediate in organic synthesis. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for laboratory experimentation. All quantitative data is summarized in structured tables for ease of reference, and reaction workflows are visualized using diagrams.

Oxidation of this compound to Bis(4-isopropylphenyl) disulfide

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. Disulfides are important structural motifs in various biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. This protocol describes the oxidative coupling of this compound to its corresponding disulfide.

Experimental Protocol

A representative procedure for the oxidation of this compound is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add an oxidizing agent.

  • A variety of oxidizing agents can be employed, including hydrogen peroxide, iodine, or exposure to air in the presence of a catalyst. A common laboratory procedure involves the use of a mild oxidant like iodine (I₂).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford pure bis(4-isopropylphenyl) disulfide.

Table 1: Quantitative Data for the Oxidation of this compound

ParameterValueReference
ReactantThis compoundN/A
ProductBis(4-isopropylphenyl) disulfide[1][2]
Yield>90% (representative)[1]
Melting PointNot availableN/A
Spectroscopic DataSimilar to bis(4-methylphenyl) disulfide[3][4]

Reaction Workflow

Oxidation_Workflow start Start reagents This compound Oxidizing Agent (e.g., I₂) Solvent (e.g., Acetonitrile) start->reagents reaction Reaction at Room Temperature (Monitored by TLC) reagents->reaction workup Quenching Extraction Wash & Dry reaction->workup purification Column Chromatography or Recrystallization workup->purification product Bis(4-isopropylphenyl) disulfide purification->product

Caption: Workflow for the oxidation of this compound.

Nucleophilic Aromatic Substitution with 2-Chloro-3-formylquinoline

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for the synthesis of substituted aromatic compounds. This compound, as a nucleophile, can displace a leaving group, such as a halide, on an aromatic ring. This protocol details a representative reaction with 2-chloro-3-formylquinoline, a versatile building block in medicinal chemistry.

Experimental Protocol

A representative procedure for the reaction of this compound with 2-chloro-3-formylquinoline is as follows:

  • To a solution of 2-chloro-3-formylquinoline (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add this compound (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product, 2-((4-isopropylphenyl)thio)quinoline-3-carbaldehyde, is purified by recrystallization from a suitable solvent like ethanol.

Table 2: Quantitative Data for the Nucleophilic Aromatic Substitution

ParameterValueReference
Reactant 1This compoundN/A
Reactant 22-Chloro-3-formylquinoline[5][6]
Product2-((4-isopropylphenyl)thio)quinoline-3-carbaldehyde[7][8]
Yield85-95% (representative)[5]
Melting PointNot availableN/A
Spectroscopic DataCharacterized by ¹H NMR, ¹³C NMR, and MS[7][8]

Reaction Workflow

SNAr_Workflow start Start reagents This compound 2-Chloro-3-formylquinoline Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents reaction Heating at 80-100 °C (Monitored by TLC) reagents->reaction workup Cooling Precipitation in Ice-Water Filtration & Washing reaction->workup purification Recrystallization workup->purification product 2-((4-isopropylphenyl)thio)quinoline- 3-carbaldehyde purification->product

Caption: Workflow for the SNAᵣ reaction of this compound.

Palladium-Catalyzed C-S Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. These reactions are widely used in the synthesis of pharmaceuticals and complex organic molecules. This protocol provides a representative method for the coupling of this compound with an aryl halide, such as 4-bromoanisole.

Experimental Protocol

A general procedure for the palladium-catalyzed cross-coupling of this compound with 4-bromoanisole is as follows:

  • An oven-dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • 4-Bromoanisole (1.0 eq), this compound (1.2 eq), and a dry solvent (e.g., 1,4-dioxane) are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl sulfide.

Table 3: Quantitative Data for Palladium-Catalyzed Cross-Coupling

ParameterValueReference
Reactant 1This compoundN/A
Reactant 24-Bromoanisole[9]
CatalystPd(OAc)₂ / Xantphos[9]
Product4-Isopropoxyphenyl 4-methoxyphenyl sulfideN/A
Yield70-95% (representative)[9]
Spectroscopic DataCharacterized by ¹H NMR, ¹³C NMR, and MSN/A

Catalytic Cycle

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(SAr')L₂ pd_complex1->pd_complex2 Ar'-SH -HX ligand_exchange Ligand Exchange pd_complex2->pd0 Ar-S-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X thiol Ar'-SH product Ar-S-Ar' base Base

Caption: Palladium-catalyzed C-S cross-coupling cycle.

References

Application Notes and Protocols for 4-Isopropylthiophenol Derivatives in Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-isopropylthiophenol and its derivatives in nanotechnology. The protocols detailed below are based on established methods for aromatic thiols and serve as a foundational guide for the synthesis of functionalized nanoparticles and the formation of self-assembled monolayers (SAMs).

Introduction

This compound is an aromatic thiol compound with potential applications in nanotechnology due to the ability of its thiol group to form strong bonds with noble metal surfaces, particularly gold. This interaction allows for the precise control of surface chemistry, making it a valuable ligand for the functionalization of nanoparticles and the creation of self-assembled monolayers. These functionalized nanomaterials can be employed in various fields, including biosensing, drug delivery, and nanoelectronics. The isopropyl group provides a degree of steric bulk and hydrophobicity that can influence the packing and organization of the molecules on a surface.

Applications in Nanotechnology

Surface Functionalization of Gold Nanoparticles

This compound derivatives can be used as capping agents to stabilize gold nanoparticles (AuNPs) synthesized in solution. The thiol group readily binds to the gold surface, preventing aggregation and allowing for further functionalization. The isopropylphenyl group can modulate the hydrophobicity of the nanoparticle surface, influencing its interaction with biological systems or its dispersibility in various solvents.

Potential Uses:

  • Drug Delivery: Functionalized AuNPs can be used as carriers for therapeutic agents. The surface chemistry imparted by this compound derivatives can be tailored to improve drug loading and release profiles.

  • Biosensors: AuNPs exhibit unique optical properties, such as localized surface plasmon resonance (LSPR), which are sensitive to changes in the local refractive index. The binding of analytes to AuNPs functionalized with specific this compound derivatives can be detected by a shift in the LSPR peak.

  • Catalysis: Thiol-capped nanoparticles can act as catalysts in various chemical reactions. The nature of the capping agent can influence the catalytic activity and selectivity.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

This compound can form well-ordered, single-molecule-thick layers on gold substrates. These self-assembled monolayers can be used to precisely control the interfacial properties of materials.

Potential Uses:

  • Nanoelectronics: SAMs can act as insulating layers or as components in molecular electronic devices.

  • Biocompatible Coatings: By modifying the terminal group of the this compound derivative, SAMs can be created that resist non-specific protein adsorption, a crucial property for medical implants and biosensors.

  • Patterning: SAMs can be used as resists in soft lithography techniques to create nanoscale patterns on surfaces.

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles using a citrate reduction method, followed by surface functionalization with this compound.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • This compound

  • Ethanol (200 proof)

  • Deionized water

  • Glassware (thoroughly cleaned)

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction):

    • Bring 100 mL of deionized water to a rolling boil in a clean Erlenmeyer flask.

    • Add 1 mL of a 1% (w/v) HAuCl₄ solution to the boiling water while stirring vigorously.

    • Continue to stir and add 10 mL of a 1% (w/v) trisodium citrate solution.

    • The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for an additional 15 minutes.

    • Remove from heat and allow the solution to cool to room temperature.

  • Surface Functionalization with this compound:

    • Prepare a 10 mM solution of this compound in ethanol.

    • To the cooled gold nanoparticle solution, add the this compound solution dropwise while stirring. The final concentration of the thiol should be in the range of 0.1-1 mM.

    • Continue stirring for at least 12 hours to ensure complete ligand exchange.

    • Purify the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 30 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in a desired solvent (e.g., ethanol or water).

    • Repeat the centrifugation and resuspension steps two more times to remove excess unbound thiol.

Characterization:

The synthesized nanoparticles should be characterized using techniques such as UV-Vis spectroscopy to observe the LSPR peak, Transmission Electron Microscopy (TEM) to determine size and morphology, and Dynamic Light Scattering (DLS) for size distribution and surface charge (zeta potential).

Experimental Workflow for Nanoparticle Synthesis and Functionalization

G cluster_synthesis Gold Nanoparticle Synthesis cluster_functionalization Surface Functionalization s1 Boil DI Water s2 Add HAuCl4 s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change to Ruby Red s3->s4 s5 Cool to Room Temperature s4->s5 f2 Add Thiol to AuNP Solution s5->f2 Ligand Exchange f1 Prepare this compound Solution f1->f2 f3 Stir for 12 hours f2->f3 f4 Purify by Centrifugation f3->f4 f5 Characterize Nanoparticles f4->f5 G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Piranha_Clean Piranha Cleaning of Gold Substrate Rinse_H2O Rinse with DI Water Piranha_Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Rinse_EtOH->Dry_N2_1 Immersion Immerse Substrate in Thiol Solution (24-48h) Dry_N2_1->Immersion Thiol_Sol Prepare 1 mM this compound in Ethanol Thiol_Sol->Immersion Rinse_Final Rinse with Ethanol Immersion->Rinse_Final Dry_N2_2 Dry with Nitrogen Rinse_Final->Dry_N2_2 Characterization Surface Characterization Dry_N2_2->Characterization

The Role of 4-Isopropylthiophenol in the Synthesis of Advanced Antioxidants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-isopropylthiophenol and its structural analogs in the synthesis of potent antioxidants. By leveraging the unique properties of the thiol group in conjunction with a phenolic scaffold, novel antioxidants with enhanced efficacy can be developed for applications in pharmaceuticals, nutraceuticals, and material preservation.

Introduction

Phenolic compounds are a well-established class of antioxidants that act as radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The introduction of a sulfur-containing functional group, such as a thiol or a thioether bridge, can significantly modulate the antioxidant capacity of these molecules. The sulfur atom can participate in redox reactions, and its presence can influence the bond dissociation enthalpy of the phenolic O-H bond, thereby enhancing the radical scavenging activity. This compound, with its reactive thiol group and substituted aromatic ring, serves as a key building block or a synthon for a variety of sulfur-containing phenolic antioxidants.

Rationale for Using this compound Analogs in Antioxidant Synthesis

The synthesis of sulfur-containing antioxidants often utilizes readily available and structurally similar phenolic starting materials due to their established reactivity and the comparative ease of introducing the sulfur moiety. A prime example is the use of 2-isopropyl-5-methylphenol (thymol), the phenolic analog of this compound, in the synthesis of thiobisphenols. This class of compounds, where two phenolic rings are bridged by a sulfur atom, exhibits potent antioxidant activity. The isopropyl and methyl groups on the phenolic ring provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents pro-oxidant side reactions.

Key Synthetic Pathway: Synthesis of Thiobisphenols

A common and effective method for synthesizing sulfur-containing phenolic antioxidants is the reaction of a hindered phenol with sulfur dichloride (SCl₂). This reaction leads to the formation of a thioether bridge, typically at the positions para to the hydroxyl groups, resulting in a thiobisphenol.

Logical Workflow for Thiobisphenol Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Hindered Phenol Hindered Phenol Reaction Vessel Reaction Vessel Hindered Phenol->Reaction Vessel Sulfur Dichloride Sulfur Dichloride Sulfur Dichloride->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Solvent Solvent Solvent->Reaction Vessel Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Thiobisphenol Antioxidant Thiobisphenol Antioxidant Crystallization->Thiobisphenol Antioxidant

Caption: General workflow for the synthesis of thiobisphenol antioxidants.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a thiobisphenol antioxidant using a structural analog of this compound's corresponding phenol.

Synthesis of 4,4'-Thiobis(2-isopropyl-5-methylphenol)

Materials:

  • 2-Isopropyl-5-methylphenol (Thymol)

  • Sulfur Dichloride (SCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropyl-5-methylphenol (15.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfur Dichloride: Slowly add a solution of sulfur dichloride (5.15 g, 0.05 mol) in 25 mL of anhydrous dichloromethane to the stirred thymol solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from hot hexane to yield pure 4,4'-thiobis(2-isopropyl-5-methylphenol) as a white crystalline solid.

Antioxidant Activity Assessment

The antioxidant activity of the synthesized compounds can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most common methods.

DPPH Radical Scavenging Assay Protocol

Principle:

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized antioxidant compound

  • Trolox (as a standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the synthesized antioxidant in methanol. Prepare a series of dilutions from the stock solution.

  • Assay: To 2 mL of the DPPH solution in a cuvette, add 100 µL of the antioxidant solution at different concentrations.

  • Incubation: Mix the solution well and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay Protocol

Principle:

The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS)

  • Synthesized antioxidant compound

  • Trolox (as a standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized antioxidant in a suitable solvent and make a series of dilutions.

  • Assay: Add 10 µL of the antioxidant solution to 1 mL of the ABTS•⁺ working solution.

  • Incubation: Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

The antioxidant activities of synthesized thiobisphenols are summarized below.

CompoundDPPH IC₅₀ (µM)[1][2]ABTS TEAC (Trolox Equivalents)[1][2]
4,4'-Thiobis(2-isopropyl-5-methylphenol) Data not availableData not available
4,4'-Thiobis(2-tert-butyl-5-methylphenol) 15.5 ± 1.22.8 ± 0.2
Trolox (Standard) 45.2 ± 2.51.0

Note: Data for 4,4'-Thiobis(2-tert-butyl-5-methylphenol) is presented as a representative example of a structurally similar thiobisphenol antioxidant. The synthesis and evaluation of 4,4'-Thiobis(2-isopropyl-5-methylphenol) would be expected to yield comparable or enhanced antioxidant activity.

Mechanism of Antioxidant Action

Sulfur-containing phenolic antioxidants primarily act as radical scavengers. The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the alkyl groups. The sulfur bridge can further contribute to the antioxidant capacity by participating in redox cycling or by decomposing hydroperoxides.

Signaling Pathway of Radical Scavenging

G Free Radical (R•) Free Radical (R•) Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Free Radical (R•)->Phenoxyl Radical (Ar-O•) H• Abstraction Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Thiobisphenol (Ar-OH) Thiobisphenol (Ar-OH) Thiobisphenol (Ar-OH)->Phenoxyl Radical (Ar-O•) Radical Termination Radical Termination Phenoxyl Radical (Ar-O•)->Radical Termination Resonance Stabilization

Caption: Hydrogen atom transfer mechanism of thiobisphenol antioxidants.

Conclusion

This compound and its phenolic analogs are valuable precursors for the synthesis of highly effective sulfur-containing antioxidants. The thiobisphenol scaffold, in particular, demonstrates significant radical scavenging activity. The provided protocols offer a foundational methodology for the synthesis and evaluation of these promising antioxidant compounds, which hold considerable potential for applications in the pharmaceutical and drug development sectors. Further research into the structure-activity relationships of various substituted thiobisphenols will pave the way for the rational design of next-generation antioxidants.

References

Application of 4-Isopropylthiophenol in the Production of Vulcanization Accelerators: A Review of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

An extensive review of scientific literature and patent databases was conducted to investigate the role of 4-isopropylthiophenol in the production of vulcanization accelerators for rubber. The search yielded no direct evidence of this compound being utilized as a precursor or intermediate in the synthesis of any commercially significant vulcanization accelerators. The established and widely documented vulcanization accelerators are primarily based on chemical classes such as thiazoles, sulfenamides, thiurams, and dithiocarbamates.

This document, therefore, provides a detailed overview of these conventional vulcanization accelerators, including their classification, mechanisms of action, and typical performance data. The experimental protocols and data presented are representative of the state-of-the-art in the rubber industry and are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with elastomeric materials.

Classification of Vulcanization Accelerators

Vulcanization accelerators are organic compounds that increase the rate and efficiency of the vulcanization process, leading to improved physical properties of the final rubber product.[1] They are typically classified based on their chemical structure and their effect on the vulcanization process (e.g., cure rate and scorch time).

dot

Figure 1: Classification of common vulcanization accelerators.

Performance of Common Vulcanization Accelerators

The selection of an accelerator system is a critical step in rubber compounding, as it significantly influences the processing characteristics and the final properties of the vulcanizate. The following table summarizes typical performance data for different classes of accelerators in natural rubber (NR) compounds.

Accelerator ClassExampleScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)Tensile Strength (MPa)
Thiazoles MBTSModerateModerateModerateGood
Sulfenamides TBBSLongFastHighExcellent
Thiurams TMTDShortVery FastVery HighGood
Dithiocarbamates ZDBCVery ShortUltra FastVery HighModerate

Note: The values presented are relative and can vary significantly depending on the specific formulation, including the type of rubber, fillers, activators, and curing temperature.

Experimental Protocols

Synthesis of a Representative Vulcanization Accelerator: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

This protocol describes a general method for the synthesis of a sulfenamide accelerator.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Cyclohexylamine

  • Sodium hypochlorite solution (e.g., 10-15%)

  • Solvent (e.g., isopropanol)

  • Water

Procedure:

  • Dissolve 2-Mercaptobenzothiazole (MBT) in an aqueous solution of cyclohexylamine at room temperature with stirring to form the cyclohexylammonium salt of MBT.

  • Cool the reaction mixture to below 10°C.

  • Slowly add a sodium hypochlorite solution to the cooled mixture while maintaining the temperature below 10°C. The addition is continued until a persistent yellow-green color is observed, indicating the completion of the oxidation reaction.

  • The precipitated product, N-cyclohexyl-2-benzothiazolesulfenamide (CBS), is then filtered.

  • Wash the filtered product thoroughly with water to remove any unreacted starting materials and by-products.

  • Recrystallize the crude product from a suitable solvent, such as isopropanol, to obtain purified CBS.

  • Dry the purified product under vacuum at a temperature below its melting point.

Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for evaluating the curing characteristics of a rubber compound.

Equipment:

  • Two-roll mill or internal mixer

  • Moving Die Rheometer (MDR)

Procedure:

  • Compounding:

    • Prepare a rubber compound by mixing the base elastomer (e.g., natural rubber) with standard additives (e.g., zinc oxide, stearic acid, carbon black, sulfur) and the accelerator to be tested on a two-roll mill or in an internal mixer.

    • Ensure uniform dispersion of all ingredients. The formulation for a typical natural rubber compound is provided below.

IngredientParts per hundred rubber (phr)
Natural Rubber (SMR CV60)100
Zinc Oxide5
Stearic Acid2
N330 Carbon Black50
Sulfur2.5
AcceleratorVariable (e.g., 0.5 - 1.5)
  • Rheometry:

    • Place a sample of the uncured rubber compound into the pre-heated die cavity of the Moving Die Rheometer.

    • Conduct the test at a specified temperature (e.g., 150°C).

    • The instrument measures the torque required to oscillate one die at a small strain and frequency.

    • The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.

    • From the resulting rheometer curve, determine the following parameters:

      • Minimum Torque (ML): An indication of the compound's viscosity.

      • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

      • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the practical cure time.

dot

Vulcanization_Workflow cluster_0 Compounding cluster_1 Testing & Vulcanization Rubber Rubber Mixing Mixing Rubber->Mixing Fillers Fillers Fillers->Mixing Activators Activators Activators->Mixing Sulfur Sulfur Sulfur->Mixing Accelerator Accelerator Accelerator->Mixing Rheometry Rheometry Mixing->Rheometry Sample Molding_Vulcanization Molding_Vulcanization Mixing->Molding_Vulcanization Compound Curing_Properties Cure Curve (ML, MH, ts2, t90) Rheometry->Curing_Properties Vulcanized_Product Vulcanized_Product Molding_Vulcanization->Vulcanized_Product

Figure 2: General workflow for rubber compounding and vulcanization testing.

Conclusion

While this compound does not appear to be a conventional raw material for the synthesis of vulcanization accelerators, the field of rubber chemistry offers a well-established and diverse range of accelerator compounds. The choice of accelerator is dictated by the desired processing safety, cure rate, and the final physical and mechanical properties of the elastomeric product. The protocols and data presented herein provide a foundational understanding for researchers and professionals working with vulcanized rubber, enabling them to select and evaluate appropriate accelerator systems for their specific applications. Further research into novel accelerator chemistries is an ongoing endeavor in the rubber industry, driven by the need for improved performance, enhanced safety, and greater environmental sustainability.

References

Application Notes and Protocols for the Synthesis of 4-isopropyl-3-methylphenol via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the synthesis of 4-isopropyl-3-methylphenol, a compound of interest in the pharmaceutical and cosmetic industries due to its potent antimicrobial and bactericidal properties with low toxicity.[1] The traditional synthesis via isopropylation of m-cresol often results in a mixture of isomers, complicating purification and impacting product quality.[1][2] The described method utilizes a palladium-catalyzed Negishi cross-coupling reaction between 4-bromo-3-methylphenol and an isopropyl organozinc reagent, offering high selectivity and yield of the desired para-isomer.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Isopropyl-3-methylphenol (p-thymol) is a valuable isomer of isopropylmethylphenol, widely used as an antibacterial, bactericidal, and antiseptic agent in medicaments, quasi-drugs, and cosmetics.[1] Its colorless and odorless nature, combined with strong antimicrobial activity and low skin irritation, makes it a desirable ingredient.[1] Conventional production methods involving the reaction of m-cresol with propylene yield a mixture of isomers, including o-thymol and m-thymol, which necessitates extensive purification processes like isomerization, distillation, and crystallization.[1][2]

Cross-coupling reactions provide a powerful tool for the selective formation of carbon-carbon bonds. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is particularly effective for this transformation.[1][2][3] This method allows for the selective synthesis of 4-isopropyl-3-methylphenol, minimizing the formation of by-products and resulting in a higher quality product.[3] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

Reaction Scheme

The palladium-catalyzed Negishi cross-coupling for the synthesis of 4-isopropyl-3-methylphenol is depicted below:

Comparative Data of Cross-Coupling Methods

While the Negishi coupling is highlighted in this protocol, other cross-coupling reactions can also be employed for the formation of C-C bonds. The table below provides a general comparison of common palladium-catalyzed cross-coupling reactions.

Reaction Organometallic Reagent Typical Substrates Key Advantages Potential Limitations
Negishi Organozinc (R-ZnX)Aryl, vinyl, alkyl halides/triflatesHigh reactivity, functional group tolerance, mild reaction conditions.Organozinc reagents are moisture and air-sensitive.
Suzuki Organoboron (R-B(OH)2)Aryl, vinyl halides/triflatesAir and moisture stable reagents, low toxicity of byproducts, commercially available reagents.[4][5]Requires a base for activation, potential for protodeboronation.[5]
Kumada Grignard (R-MgX)Aryl, vinyl halidesHigh reactivity of Grignard reagents, cost-effective.Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.
Stille Organotin (R-SnR'3)Aryl, vinyl halides/triflatesGood functional group tolerance, neutral reaction conditions.Toxicity and difficulty in removing organotin byproducts.

Experimental Protocol: Negishi Coupling for 4-isopropyl-3-methylphenol

This protocol is based on established methods for the Negishi coupling of aryl bromides with secondary alkylzinc halides.[1][2][3]

Materials and Reagents
  • 4-bromo-3-methylphenol

  • Isopropyl bromide

  • Zinc dust

  • Lithium chloride (LiCl)

  • Palladium(II) acetate (Pd(OAc)2)

  • CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable biarylphosphine ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Part 1: Preparation of Isopropylzinc Bromide Reagent (approx. 0.5 M in THF)

Note: Organozinc reagents are sensitive to air and moisture. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • To a dry round-bottom flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents relative to isopropyl bromide) and lithium chloride (1.5 equivalents).

  • Heat the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add isopropyl bromide (1.0 equivalent) to the stirred suspension of zinc and LiCl in THF.

  • The reaction is exothermic and may require cooling in a water bath to maintain room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc dust.

  • Allow the remaining zinc dust to settle, and the supernatant containing the isopropylzinc bromide solution is ready for use. The concentration can be determined by titration if required.

Part 2: Palladium-Catalyzed Cross-Coupling Reaction
  • To a separate dry round-bottom flask under an inert atmosphere, add 4-bromo-3-methylphenol (1.0 equivalent), palladium(II) acetate (0.01 equivalents, 1 mol%), and CPhos (0.02 equivalents, 2 mol%).

  • Add anhydrous THF and toluene to the flask to dissolve the solids.

  • To the stirred solution, slowly add the prepared isopropylzinc bromide solution (1.2-1.5 equivalents) via syringe at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-6 hours at room temperature.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Part 3: Purification
  • The crude product can be purified by silica gel column chromatography.

  • A suitable eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on TLC analysis.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-isopropyl-3-methylphenol as a solid.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reagent_prep Part 1: Isopropylzinc Bromide Preparation cluster_coupling Part 2: Negishi Coupling Reaction cluster_purification Part 3: Purification reagent_start Start add_zn_licl Add Zinc Dust and LiCl to Flask reagent_start->add_zn_licl inert_atm Establish Inert Atmosphere add_zn_licl->inert_atm add_thf Add Anhydrous THF inert_atm->add_thf add_iprbr Add Isopropyl Bromide add_thf->add_iprbr react_zn Stir at Room Temperature (2-4h) add_iprbr->react_zn reagent_ready Isopropylzinc Bromide Solution (in THF) react_zn->reagent_ready add_organozinc Add Isopropylzinc Bromide Solution reagent_ready->add_organozinc coupling_start Start add_reactants Add 4-bromo-3-methylphenol, Pd(OAc)2, and CPhos coupling_start->add_reactants add_solvent Add Anhydrous THF/Toluene add_reactants->add_solvent add_solvent->add_organozinc react_couple Stir at Room Temperature (1-6h) add_organozinc->react_couple quench Quench with aq. NH4Cl react_couple->quench workup Aqueous Workup and Extraction quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate crude_product Crude 4-isopropyl-3-methylphenol dry_concentrate->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom purification_start Start purification_start->column_chrom collect_fractions Collect and Combine Pure Fractions column_chrom->collect_fractions remove_solvent Solvent Removal collect_fractions->remove_solvent final_product Pure 4-isopropyl-3-methylphenol remove_solvent->final_product

Caption: Experimental workflow for the synthesis of 4-isopropyl-3-methylphenol.

Catalytic Cycle of Negishi Coupling

negishi_cycle pd0 Pd(0)Ln pd_complex R-Pd(II)Ln-X pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)Ln-R' pd_complex->pd_intermediate transmetalation transmetalation Transmetalation pd_intermediate->pd0 reductive_elimination product_out R-R' (4-isopropyl-3-methylphenol) pd_intermediate->product_out znx2_out ZnX2 pd_intermediate->znx2_out reductive_elimination Reductive Elimination rx_in R-X (4-bromo-3-methylphenol) rx_in->pd_complex rznx_in R'-ZnX (isopropylzinc bromide) rznx_in->pd_intermediate

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Organozinc reagents are pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Palladium catalysts are toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Negishi cross-coupling reaction offers a highly selective and efficient method for the synthesis of 4-isopropyl-3-methylphenol. By avoiding the formation of isomeric byproducts, this protocol leads to a higher quality product with simplified purification. The mild reaction conditions and tolerance of various functional groups make this a valuable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Isopropylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route but typically include:

  • 4,4'-Diisopropyl-diphenyl disulfide: This is the most common impurity, formed by the oxidation of this compound.[1][2] Its presence is often indicated by a decrease in the characteristic thiol odor and the appearance of a less pungent, more sulfurous smell.

  • Unreacted starting materials: If synthesized from 4-isopropylphenol, residual starting material may be present.

  • Solvent residues: Depending on the workup procedure, residual solvents from the reaction or extraction steps may be present.

  • Other sulfur-containing byproducts: Depending on the specific reagents used in the synthesis, other related sulfur compounds could be formed.

Q2: How can I minimize the oxidation of this compound to its disulfide during purification?

A2: Minimizing oxidation is critical for obtaining high-purity this compound. Here are some key strategies:

  • Work under an inert atmosphere: Whenever possible, perform purification steps such as distillation and chromatography under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use degassed solvents: Solvents used for chromatography and recrystallization should be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.[3]

  • Acidic conditions: Thiols are generally more stable against oxidation at a lower pH.[3] During aqueous workups, a mildly acidic pH can help suppress disulfide formation.

  • Avoid prolonged heating: High temperatures can promote oxidation. Use the lowest possible temperatures for distillation and solvent removal.

  • Add reducing agents: In some cases, a small amount of a reducing agent can be added during workup to reduce any disulfide that has formed back to the thiol.[1]

Q3: What is the best method to purify crude this compound on a large scale?

A3: For large-scale purification, vacuum distillation is generally the most effective and economical method. This compound has a relatively high boiling point at atmospheric pressure, and distillation at reduced pressure prevents thermal decomposition and oxidation.[4]

Q4: Can I use recrystallization to purify this compound?

A4: While this compound is a liquid at room temperature, recrystallization can sometimes be employed if the crude material is a solid due to impurities or if a derivative is made for purification. Finding a suitable solvent system where the thiol has high solubility at high temperatures and low solubility at low temperatures is key.[5] Common solvent systems for aryl thiols include hexane/ethyl acetate and methanol/water mixtures.[6]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Product is dark or discolored after distillation. Oxidation of the thiol at high temperatures.- Ensure a good vacuum to lower the boiling point.- Purge the distillation apparatus with an inert gas before heating.- Use a shorter path distillation apparatus to minimize residence time at high temperatures.
Low recovery of the product. - Inefficient condensation.- Leaks in the vacuum system.- Product co-distills with a lower-boiling impurity.- Ensure the condenser has a sufficient flow of cold water.- Check all joints and connections for leaks.- Perform a fractional distillation to better separate components.
Bumping or unstable boiling. - Uneven heating.- Absence of a boiling aid.- Use a magnetic stir bar for smooth boiling.- Ensure the heating mantle provides even heating to the flask.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product elutes with impurities. - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase using thin-layer chromatography (TLC) first. A good starting point for aryl thiols is a hexane/ethyl acetate gradient.[7]- Reduce the amount of crude material loaded onto the column.
Streaking of the product on the column. - The compound is too polar for the chosen solvent system.- Interaction with the silica gel.- Increase the polarity of the mobile phase.- Consider using a different stationary phase, such as alumina.[3]
Disappearance of the product on the column. Oxidation of the thiol to the disulfide on the silica gel.- Use degassed solvents.- Run the column under a positive pressure of inert gas.- Add a small amount of a reducing agent to the crude material before loading.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Emulsion formation during extraction. High concentration of impurities or similar polarities of the two phases.- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite.
Low recovery after extraction. - Incomplete conversion of the thiol to its thiolate salt.- The thiolate salt has some solubility in the organic layer.- Use a sufficiently strong base (e.g., 1 M NaOH) to ensure complete deprotonation.- Perform multiple extractions with the aqueous base to maximize recovery.
Product is contaminated with disulfide. Oxidation occurred during the workup.- Work quickly and minimize exposure to air.- Consider adding a reducing agent to the aqueous phase before acidification.[1]

Experimental Protocols

Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Standard vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Inert gas source (optional)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • (Optional) Purge the system with an inert gas for 5-10 minutes.

  • Slowly apply the vacuum, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin stirring and gradually heat the distillation flask.

  • Collect the fractions that distill at the expected boiling point for this compound under the applied vacuum. Refer to the table below for approximate boiling points at different pressures.

  • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Quantitative Data for Vacuum Distillation:

Pressure (mmHg)Boiling Point (°C)
1499-100[8]
10~90-95 (estimated)
5~75-80 (estimated)
Flash Column Chromatography

Objective: To purify this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (degassed)

  • Glass column and flash chromatography system

Procedure:

  • Dry pack the column with silica gel.

  • Pre-elute the column with hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 10% ethyl acetate.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude material in the organic solvent in a separatory funnel.

  • Add 1 M NaOH solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer containing the sodium 4-isopropylthiophenolate.

  • Repeat the extraction of the organic layer with 1 M NaOH two more times.

  • Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the solution is acidic (pH ~2-3), which will precipitate the this compound.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation dist_start Crude this compound dist_vac Apply Vacuum dist_start->dist_vac dist_heat Heat Gently dist_vac->dist_heat dist_collect Collect Fractions dist_heat->dist_collect dist_end Pure this compound dist_collect->dist_end troubleshooting_oxidation problem Low Yield or Discolored Product cause1 Oxidation to Disulfide problem->cause1 solution1a Use Inert Atmosphere (N2 or Ar) cause1->solution1a solution1b Degas Solvents cause1->solution1b solution1c Lower Purification Temperature cause1->solution1c solution1d Acidic Workup cause1->solution1d acid_base_extraction start Crude Mixture (Thiol + Neutral Impurities) in Organic Solvent add_base Extract with NaOH(aq) start->add_base organic_layer Organic Layer (Neutral Impurities) add_base->organic_layer Separates aqueous_layer Aqueous Layer (Thiolate Salt) add_base->aqueous_layer acidify Acidify with HCl(aq) aqueous_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product pure_product Pure this compound in Organic Solvent extract_product->pure_product

References

Technical Support Center: Optimizing Yield for 4-Isopropylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Isopropylthiophenol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in maximizing the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent and effective synthesis routes are the Newman-Kwart rearrangement starting from 4-isopropylphenol and the sulfonation of cumene followed by reduction of the resulting sulfonyl chloride.

Q2: My yield is consistently low. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Purity of starting materials: Ensure the purity of your 4-isopropylphenol or cumene, as impurities can lead to side reactions.

  • Inert atmosphere: The thiol group is susceptible to oxidation, which can form disulfide byproducts. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction temperature and time: Both synthesis routes have steps that are sensitive to temperature. Ensure you are following the recommended temperature profiles and reaction times.

  • Efficiency of the work-up and purification: Product can be lost during extraction and purification steps. Optimize your procedures to minimize these losses.

Q3: I am observing a significant amount of a disulfide byproduct. How can I minimize its formation and remove it?

A3: Disulfide formation is a common issue due to the oxidation of the thiol product.

  • Minimizing Formation:

    • Thoroughly degas all solvents before use.

    • Maintain a strict inert atmosphere throughout the reaction and work-up.

    • Consider adding a reducing agent during the work-up if disulfide formation is persistent.

  • Removal:

    • Disulfides can often be reduced back to the thiol. Treatment with a mild reducing agent followed by re-purification can be effective.

    • Careful column chromatography can also separate the disulfide from the desired thiophenol.

Q4: How can I best purify the final this compound product?

A4: The primary method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition. Azeotropic distillation has also been employed for separating thiophenols from phenolic impurities.[1] For smaller-scale reactions or to remove non-volatile impurities, column chromatography on silica gel is a viable option.

Troubleshooting Guides by Synthesis Route

Route 1: Newman-Kwart Rearrangement from 4-Isopropylphenol

This three-step synthesis involves the formation of an O-aryl thiocarbamate, its thermal or catalyzed rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the thiophenol.[2][3]

Logical Troubleshooting Workflow: Newman-Kwart Rearrangement

Newman-Kwart Troubleshooting start Low Yield or Reaction Failure step1_check Step 1: O-Aryl Thiocarbamate Formation Incomplete? start->step1_check Check Step 1 step1_sol1 Verify base strength and purity. Ensure anhydrous conditions. Check purity of dimethylthiocarbamoyl chloride. step1_check->step1_sol1 If Yes step2_check Step 2: Newman-Kwart Rearrangement Low Conversion? step1_check->step2_check If No, Check Step 2 step2_sol1_thermal Thermal Method: Increase temperature (up to 250-300 °C). Increase reaction time. Use a high-boiling point solvent (e.g., diphenyl ether). step2_check->step2_sol1_thermal If Thermal step2_sol2_pd Pd-Catalyzed Method: Check catalyst activity. Ensure anaerobic conditions for the catalyst. Verify ligand purity. step2_check->step2_sol2_pd If Catalytic step3_check Step 3: Hydrolysis Incomplete? step2_check->step3_check If No, Check Step 3 step3_sol1 Increase concentration of NaOH or KOH. Increase reaction temperature and/or time. Ensure adequate mixing. step3_check->step3_sol1 If Yes product_issue Final Product Impure step3_check->product_issue If No, Check Purity product_sol1 Disulfide Impurity: Reduce with mild agent and re-purify. Improve inert atmosphere technique. product_issue->product_sol1 Disulfide? product_sol2 Unreacted Starting Material: Optimize previous step's conditions. Improve purification (e.g., fractional distillation). product_issue->product_sol2 Other?

Caption: Troubleshooting logic for the Newman-Kwart synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of O-(4-isopropylphenyl) dimethylthiocarbamate (Step 1) Incomplete deprotonation of 4-isopropylphenol.Use a stronger base or ensure the base is not degraded. Ensure anhydrous conditions as water will consume the base.
Degradation of dimethylthiocarbamoyl chloride.Use fresh or purified reagent. Handle in a dry environment as it is moisture-sensitive.
Incomplete Newman-Kwart rearrangement (Step 2) Insufficient temperature for thermal rearrangement.The electron-donating isopropyl group can slow the reaction. Temperatures of 250-300 °C may be required.[2][3] Consider using a high-boiling point solvent like diphenyl ether.
Inactive palladium catalyst (for catalyzed rearrangement).The palladium catalyst, such as Pd(P(t-Bu)3)2, is sensitive to air. Ensure it is handled under strictly anaerobic conditions.[4][5][6]
Low yield after hydrolysis (Step 3) Incomplete hydrolysis of the S-aryl thiocarbamate.Increase the concentration of the base (NaOH or KOH), reaction time, or temperature. Ensure efficient mixing of the biphasic system if applicable.
Product degradation.Avoid excessively high temperatures during hydrolysis. Neutralize the reaction mixture promptly after completion.
Formation of isocyanate byproduct Use of a mono-N-alkylated thiocarbamate.The Newman-Kwart rearrangement requires a di-N-alkylated thiocarbamate. Mono-N-alkylated versions can undergo elimination to form an isocyanate.[2]
Route 2: From Cumene via Sulfonation and Reduction

This two-step synthesis involves the sulfonation of cumene to form 4-isopropylbenzenesulfonyl chloride, followed by its reduction to this compound.[7][8]

Experimental Workflow: Cumene Sulfonation and Reduction

Cumene Synthesis Workflow cumene Cumene sulfonation Sulfonation (Chlorosulfonic Acid) cumene->sulfonation sulfonyl_chloride 4-Isopropylbenzenesulfonyl Chloride sulfonation->sulfonyl_chloride reduction Reduction (e.g., Zn/Acetic Acid) sulfonyl_chloride->reduction thiophenol This compound reduction->thiophenol purification Purification (Vacuum Distillation) thiophenol->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound from cumene.

Problem Potential Cause Recommended Solution
Low yield of 4-isopropylbenzenesulfonyl chloride (Step 1) Sub-optimal reaction temperature.The reaction with chlorosulfonic acid is typically performed at low temperatures (e.g., 0-10 °C) to minimize side reactions.
Formation of isomers.Sulfonation of cumene can yield ortho and meta isomers in addition to the desired para product. While the para isomer is generally favored, the reaction conditions can influence the isomer ratio. Careful purification is needed to isolate the para isomer.
Side reactions.The use of an inorganic salt like sodium sulfate can help suppress side reactions during sulfonation.[7]
Incomplete reduction of sulfonyl chloride (Step 2) Ineffective reducing agent.Zinc dust in acetic acid is a common and effective reagent for this transformation.[1][9] Ensure the zinc dust is activated if necessary. Alternatively, triphenylphosphine can be used.[10][11]
Harsh reaction conditions leading to byproducts.The reduction should be carried out under controlled temperature to avoid over-reduction or side reactions.
Difficulty in separating isomers Close boiling points of isomers.The boiling points of ortho, meta, and para-isopropylthiophenol are likely to be very close, making separation by distillation challenging. Fractional distillation under vacuum with a high-efficiency column is recommended. Preparative chromatography may be necessary for high purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Newman-Kwart Rearrangement of O-(4-Aryl) Dimethylthiocarbamates

Aryl Substituent Method Catalyst Temperature (°C) Time (h) Yield (%) Reference
4-HThermalNone250-300-High[2][3]
4-NO2 (electron-withdrawing)ThermalNoneLower than unsubstituted-High[2]
4-OCH3 (electron-donating)ThermalNoneHigher than unsubstituted-Lower-
VariousCatalyticPd(P(t-Bu)3)2~100-High[4][5][6]

Table 2: Synthesis of 4-Alkylbenzenesulfonyl Chlorides from Alkylbenzenes

Alkylbenzene Reagent Temperature (°C) Yield (%) Reference
CumeneChlorosulfonic Acid094[12]
TolueneChlorosulfonic Acid-91.4[13]
t-ButylbenzeneChlorosulfonic Acid<1597.0[13]

Experimental Protocols

Protocol 1: Synthesis via Newman-Kwart Rearrangement

Step 1: Synthesis of O-(4-isopropylphenyl) dimethylthiocarbamate

  • To a solution of 4-isopropylphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.3 eq).

  • Stir the mixture at room temperature until the phenol is fully deprotonated.

  • Add dimethylthiocarbamoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 50 °C.

  • Stir the reaction mixture at 50 °C for several hours until TLC analysis indicates complete consumption of the starting phenol.

  • Perform an aqueous work-up by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the O-(4-isopropylphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement

  • Thermal Method:

    • Place the O-(4-isopropylphenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere.

    • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 250-300 °C.

    • Monitor the reaction by TLC or GC-MS until complete conversion to the S-aryl isomer is observed.

    • Cool the reaction mixture and purify the S-(4-isopropylphenyl) dimethylthiocarbamate, typically by vacuum distillation or chromatography.

  • Palladium-Catalyzed Method: [4][5][6]

    • In a glovebox or under a strict inert atmosphere, charge a reaction vessel with S-(4-isopropylphenyl) dimethylthiocarbamate (1.0 eq), a palladium catalyst such as [Pd(P(t-Bu)3)2] (e.g., 2 mol%), and a suitable anhydrous solvent (e.g., toluene).

    • Seal the vessel and heat the mixture to approximately 100 °C.

    • Monitor the reaction for completion.

    • Cool the reaction and purify the product as described for the thermal method.

Step 3: Hydrolysis to this compound

  • Dissolve the S-(4-isopropylphenyl) dimethylthiocarbamate in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide (e.g., 10-20% w/v).

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~1-2.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis from Cumene

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride [12]

  • To a reaction vessel cooled in an ice bath (0 °C), add cumene (1.0 eq).

  • Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise, maintaining the internal temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid or oil. Extract with a solvent like dichloromethane.

  • Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-isopropylbenzenesulfonyl chloride. This product can often be used in the next step without further purification. A yield of approximately 94% can be expected.[12]

Step 2: Reduction to this compound

  • Using Zinc Dust and Acetic Acid: [1][9]

    • Dissolve the 4-isopropylbenzenesulfonyl chloride in glacial acetic acid.

    • Add zinc dust portion-wise with stirring. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Filter off the excess zinc and inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by vacuum distillation. This method is reported to give high yields (91-95%) for similar reductions.[1]

  • Using Triphenylphosphine: [10][11]

    • Dissolve the 4-isopropylbenzenesulfonyl chloride (1.0 eq) and triphenylphosphine (e.g., 2.0 eq) in toluene.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction for the formation of the thiophenol.

    • After completion, cool the mixture and perform an appropriate work-up, which may involve an aqueous wash to remove triphenylphosphine oxide.

    • Purify the product by vacuum distillation.

References

Technical Support Center: Synthesis of 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reduction of 4-Isopropylbenzenesulfonyl Chloride: This is a widely used method involving the reduction of the corresponding sulfonyl chloride with agents like zinc dust and acid.

  • Friedel-Crafts Alkylation of Thiophenol: This involves the alkylation of thiophenol with an isopropylating agent such as 2-propanol or propene in the presence of a Lewis acid catalyst.

  • Thionation of 4-Isopropylphenol: This route utilizes reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to convert the hydroxyl group of 4-isopropylphenol into a thiol.

Q2: What is the most common and difficult-to-remove side product in this compound synthesis?

A2: Regardless of the synthetic route, the most common side product is bis(4-isopropylphenyl) disulfide . This disulfide forms readily through the oxidation of the this compound product, especially in the presence of air (oxygen). Its removal can be challenging due to similar physical properties to the desired product.

Q3: How can I minimize the formation of bis(4-isopropylphenyl) disulfide?

A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup procedure. Additionally, using degassed solvents and avoiding prolonged exposure of the product to air can significantly reduce this side reaction. The reaction of a thiol with 1-chlorobenzotriazole (BtCl) can afford the benzotriazolated thiol without significant formation of the symmetrical disulfide.[1]

Q4: I am seeing multiple isomers in my final product. What is the likely cause?

A4: The formation of isomers, such as 2-isopropylthiophenol and 3-isopropylthiophenol, is a common issue in the Friedel-Crafts alkylation route. This is due to the potential for the isopropyl group to add at different positions on the thiophenol ring. The choice of catalyst and reaction conditions can influence the regioselectivity. In the synthesis of the precursor 4-isopropylbenzenesulfonyl chloride from cumene, isomeric sulfonyl chlorides can also be formed, leading to isomeric thiophenols upon reduction.

Troubleshooting Guides

Route 1: Reduction of 4-Isopropylbenzenesulfonyl Chloride

Problem: Low yield of this compound and formation of a significant amount of black tar-like substance.

Possible Cause & Solution:

Possible CauseRecommended Solution
Overheating during reduction: The reduction of sulfonyl chlorides with zinc dust and acid is exothermic. Uncontrolled temperature can lead to side reactions and decomposition.Maintain a low temperature (0-10 °C) during the initial addition of the reducing agent. Use an ice bath to control the reaction temperature effectively.
Impure starting material: The 4-isopropylbenzenesulfonyl chloride may contain impurities that interfere with the reaction.Ensure the purity of the starting material by recrystallization or other purification methods before use.
Insufficient reducing agent: An inadequate amount of zinc dust will result in incomplete reduction.Use a sufficient excess of the reducing agent to ensure complete conversion of the sulfonyl chloride.

Experimental Protocol: Reduction of 4-Isopropylbenzenesulfonyl Chloride with Zinc Dust

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend zinc dust (2.5 equivalents) in a mixture of concentrated sulfuric acid and crushed ice, maintaining the temperature below 0 °C.

  • Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent like toluene, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Route 2: Friedel-Crafts Alkylation of Thiophenol

Problem: Formation of a significant amount of di-isopropylated and other isomeric side products.

Possible Cause & Solution:

Possible CauseRecommended Solution
Excessive amount of alkylating agent: Using a large excess of the isopropylating agent (e.g., 2-propanol) promotes polyalkylation.Use a controlled molar ratio of thiophenol to the alkylating agent, typically around 1:1 to 1:1.2.
High reaction temperature: Higher temperatures can lead to decreased regioselectivity and increased formation of undesired isomers.[2]Conduct the reaction at a lower temperature. The optimal temperature will depend on the specific catalyst used.
Inappropriate catalyst: The choice of Lewis acid catalyst significantly impacts the product distribution.Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, zeolites) to find the one that provides the highest selectivity for the para-isomer. Zeolite catalysts can sometimes offer better regioselectivity.[3]

Experimental Protocol: Friedel-Crafts Alkylation of Thiophenol with 2-Propanol

  • To a stirred solution of thiophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.3 equivalents) portion-wise at 0 °C.

  • Slowly add 2-propanol (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by GC-MS to determine the ratio of isomers and the extent of di-alkylation.

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • After removing the solvent, purify the crude product by fractional distillation under reduced pressure to separate the isomers.

Route 3: Thionation of 4-Isopropylphenol

Problem: Difficulty in removing phosphorus-containing byproducts from the final product.

Possible Cause & Solution:

Possible CauseRecommended Solution
Inherent byproducts of Lawesson's reagent: The reaction of Lawesson's reagent produces phosphorus-containing byproducts that can be difficult to separate from the desired thiol.After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate. This can help to hydrolyze some of the phosphorus byproducts. Alternatively, treatment with ethylene glycol can convert the byproducts into more polar derivatives that are easier to remove by extraction.
Co-elution during chromatography: The phosphorus byproducts may have similar polarity to the product, leading to co-elution during column chromatography.If chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel). Alternatively, a thorough aqueous workup as described above may reduce the need for chromatography.

Experimental Protocol: Thionation of 4-Isopropylphenol with Phosphorus Pentasulfide (P₄S₁₀)

  • In a round-bottom flask under an inert atmosphere, mix 4-isopropylphenol (1 equivalent) and phosphorus pentasulfide (0.4 equivalents) in a high-boiling solvent such as pyridine or toluene.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Acidify the mixture with hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Side Product Summary

Synthetic RouteCommon Side ProductsTypical Yield Range of Main Product
Reduction of 4-Isopropylbenzenesulfonyl Chloride bis(4-isopropylphenyl) disulfide, unreacted starting material, 4-isopropylbenzenesulfinic acid70-90%
Friedel-Crafts Alkylation of Thiophenol 2-isopropylthiophenol, 3-isopropylthiophenol, di-isopropylthiophenol isomers, bis(4-isopropylphenyl) disulfide40-60% (of the desired para-isomer)
Thionation of 4-Isopropylphenol bis(4-isopropylphenyl) disulfide, unreacted 4-isopropylphenol, various organophosphorus byproducts50-70%

Visual Troubleshooting Guide

Troubleshooting_4_Isopropylthiophenol_Synthesis cluster_synthesis Synthesis of this compound cluster_issues Common Issues cluster_solutions Troubleshooting Solutions start Start Synthesis reaction Reaction Step start->reaction workup Workup & Purification reaction->workup low_yield Low Yield reaction->low_yield Incomplete Reaction or Side Reactions product Pure this compound workup->product impurity Impurity Detected (e.g., by GC-MS) workup->impurity Inefficient Purification optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions disulfide Disulfide Formation impurity->disulfide isomers Isomer Formation (Friedel-Crafts) impurity->isomers p_byproducts Phosphorus Byproducts (Thionation) impurity->p_byproducts inert_atmosphere Use Inert Atmosphere & Degassed Solvents disulfide->inert_atmosphere catalyst_screening Screen Catalysts for Better Selectivity isomers->catalyst_screening workup_modification Modify Workup Procedure (e.g., Aqueous Wash, Different Stationary Phase) p_byproducts->workup_modification optimize_conditions->reaction inert_atmosphere->reaction catalyst_screening->reaction workup_modification->workup

References

Safe handling and storage procedures for 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and storage requirements for 4-Isopropylthiophenol, tailored for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common questions and potential issues encountered during the handling and use of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] It causes severe skin burns and serious eye damage.[1][2][3][4][5] It may also cause respiratory irritation.[2] The substance is noted for its strong, unpleasant stench.[2][3]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][2][3] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is necessary.[2]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure:

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin with plenty of water for at least 15 minutes.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2]

Q4: How should I properly store this compound?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It should be stored in a corrosives area and kept away from incompatible materials such as oxidizing agents.[2][3] The substance is also noted to be air-sensitive.[2][3]

Q5: What are the appropriate procedures for spills and disposal?

A5: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[2][3] Dispose of the contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 4946-14-9[2][3]
Molecular Formula C9H12S[3]
Molecular Weight 152.26 g/mol [6]
Appearance Colorless to light yellow liquid[2][3]
Odor Stench[2][3]
Boiling Point 99-100 °C at 14 mmHg[2]
Flash Point 106 °C (222.8 °F)[2]
Density 0.979 g/mL at 25 °C[1]
Occupational Exposure Limits No data available[1]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in the FAQs. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Use appropriate tools and equipment to minimize exposure.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Clean all equipment and the work area to prevent cross-contamination.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, according to institutional and regulatory guidelines.

Visual Workflow for Safe Handling and Storage

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) Dispense Dispense Chemical Carefully Ventilation->Dispense Proceed to Handling AvoidInhalation Avoid Inhaling Vapors AvoidContact Avoid Skin and Eye Contact Store Store in Tightly Closed Container Dispense->Store After Use Spill Spill Occurs Dispense->Spill If spill Exposure Exposure Occurs Dispense->Exposure If exposure Conditions Cool, Dry, Well-Ventilated Area Incompatibles Away from Oxidizing Agents Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting guide for reactions involving 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Isopropylthiophenol. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q1.1: What are the recommended storage conditions for this compound? To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is incompatible with strong oxidizing agents.

  • Q1.2: What personal protective equipment (PPE) should be used when handling this compound? Due to its potential for causing skin and eye irritation, appropriate PPE is essential. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Q1.3: How can I purify commercial this compound if I suspect impurities? If the purity of your this compound is a concern, it can be purified by distillation under reduced pressure. Impurities might include the corresponding disulfide, which has a higher boiling point.

2. Reaction Troubleshooting

  • Q2.1: My S-alkylation reaction with this compound is giving a low yield. What are the common causes and solutions? Low yields in S-alkylation reactions are often due to several factors. One common issue is the in-situ oxidation of the thiophenol to its disulfide, which appears as a common side-product. Another possibility is incomplete deprotonation of the thiol.

    Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Base Selection: Use a sufficiently strong, non-nucleophilic base to ensure complete deprotonation of the thiol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are common choices.

    • Reagent Purity: Verify the purity of your alkylating agent and solvent, as impurities can interfere with the reaction.

    • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. Optimize the temperature to find a balance between reaction speed and selectivity.

  • Q2.2: I am observing the formation of di(4-isopropylphenyl) disulfide as a major byproduct. How can I prevent this and remove it from my product? Disulfide formation is a common side reaction due to the oxidation of the thiol.

    Prevention:

    • Degassing Solvents: Use degassed solvents to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned, maintain a strict inert atmosphere throughout the reaction.

    Removal:

    • Column Chromatography: The disulfide is generally less polar than the desired thioether product and can often be separated by silica gel column chromatography.

    • Reduction: If the disulfide is the major product, it can be reduced back to the thiol using a reducing agent like sodium borohydride (NaBH4) followed by acidification, and the reaction can be re-attempted.

  • Q2.3: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) with this compound is not working well. What should I consider? Thiols can act as catalyst poisons in palladium-catalyzed reactions.[1][2]

    Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote reductive elimination and prevent catalyst deactivation.

    • Base Selection: The base plays a crucial role in the catalytic cycle. A weaker base might not be sufficient, while a very strong base could lead to side reactions. Common bases include sodium tert-butoxide and potassium phosphate.

    • Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

    • Thiolate Formation: The reaction proceeds via the thiolate. Ensure conditions are suitable for its formation without degrading the catalyst or other reagents.

Experimental Protocols

1. S-Alkylation of this compound

This protocol describes a general procedure for the synthesis of an alkyl aryl sulfide.

  • Reaction:

    (R-X = Alkyl halide)

  • Methodology:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or acetone) under an inert atmosphere, add a base (1.1 - 1.5 eq, e.g., K2CO3 or NaH).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may require heating to proceed to completion.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition ACondition BCondition C
Base K2CO3NaHCs2CO3
Solvent AcetoneDMFTHF
Temperature RefluxRoom Temp60 °C
Typical Yield Moderate to GoodGood to ExcellentGood
Common Issues Slower reaction rateHandling of NaHHigher cost

2. Mitsunobu Reaction with this compound

This protocol allows for the formation of a thioether from an alcohol with inversion of stereochemistry.

  • Reaction:

  • Methodology:

    • Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

ParameterCondition ACondition B
Azodicarboxylate DEADDIAD
Solvent THFDichloromethane
Temperature 0 °C to RT0 °C to RT
Typical Yield GoodGood
Common Issues Difficult removal of DEAD-H2DIAD is often easier to handle

Visualizations

Troubleshooting Logic for Low Yield in S-Alkylation

Troubleshooting_S_Alkylation start Low Yield in S-Alkylation check_oxidation Check for Disulfide Formation (TLC, GC-MS) start->check_oxidation check_deprotonation Review Base and Reaction Conditions start->check_deprotonation check_reagents Verify Reagent Purity start->check_reagents solution_oxidation Use Degassed Solvents Maintain Inert Atmosphere check_oxidation->solution_oxidation Disulfide Detected solution_deprotonation Use Stronger Base (e.g., NaH) Optimize Temperature check_deprotonation->solution_deprotonation Incomplete Reaction solution_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->solution_reagents Impurities Suspected

Caption: Troubleshooting workflow for low yields in S-alkylation reactions.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow reagents Combine Alcohol, this compound, and PPh3 in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_azo Slowly Add DIAD or DEAD cool->add_azo react Warm to Room Temperature and Stir add_azo->react monitor Monitor by TLC/LC-MS react->monitor workup Concentrate and Purify (Column Chromatography) monitor->workup Reaction Complete product Isolated Thioether workup->product

Caption: Step-by-step workflow for the Mitsunobu reaction.

References

Technical Support Center: Prevention of 4-Isopropylthiophenol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on preventing the oxidation of 4-isopropylthiophenol to its corresponding disulfide, a common issue that can compromise experimental results. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning yellow and cloudy?

A1: Pure this compound is a clear, colorless liquid. A yellow or cloudy appearance is a common indicator of oxidation. The thiol group (-SH) of this compound is susceptible to oxidation, especially when exposed to air (oxygen), which leads to the formation of the disulfide 4,4'-diisopropyl-diphenyl disulfide. This disulfide is often less soluble, causing the cloudiness or even precipitation.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that promote oxidation are:

  • Exposure to Oxygen: Atmospheric oxygen is the main oxidant.

  • Light Exposure: Photo-oxidation can occur, where light energy facilitates the reaction with oxygen.[1]

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., copper, iron) can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation.

  • pH: The rate of photo-oxidation can be pH-dependent, with some studies on related thiophenols showing the highest yields at a pH of approximately 5.[1]

Q3: How can the oxidation of this compound negatively impact my experiments?

A3: The presence of the disulfide impurity can lead to several experimental issues:

  • Inaccurate Stoichiometry: The concentration of the active thiol will be lower than expected, affecting reaction yields and kinetics.

  • Side Reactions: The disulfide may interfere with your intended reaction pathway.

  • Inconsistent Results: The variable purity of the starting material will lead to poor reproducibility of your experiments.

Q4: How can I confirm and quantify the extent of oxidation?

A4: Several analytical methods can be used to detect and quantify the disulfide impurity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components of the mixture and provides mass information for identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the thiol and disulfide.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Clear liquid turns yellow/cloudy over time. Gradual oxidation due to improper storage (exposure to air and/or light).Store the material under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial or a flask wrapped in aluminum foil.[2][3] Keep it in a cool, dark place like a refrigerator.
Rapid discoloration and/or precipitate formation. Significant exposure to oxygen, possibly catalyzed by trace metal contaminants.Purge the container and the liquid with an inert gas before sealing. Use high-purity solvents and acid-washed glassware to minimize metal contamination.
Inconsistent reaction yields or rates. Partial oxidation of the this compound starting material.Before use, verify the purity of the thiophenol using an appropriate analytical method (NMR, GC-MS). If significant oxidation has occurred, consider purifying the material by reduction followed by distillation or chromatography.

Quantitative Data Summary: Common Reducing Agents for Disulfide Bonds

For instances where oxidation has already occurred, the disulfide can often be reduced back to the thiol. The choice of reducing agent is critical for a clean and efficient reaction.

Reducing Agent Key Characteristics Typical Reaction Conditions Advantages Disadvantages
Dithiothreitol (DTT) A strong reducing agent, often considered highly effective for disulfide bonds.[4]Used in slight molar excess at room temperature in various solvents.High efficiency; forms a stable six-membered ring upon oxidation, driving the reaction to completion.[5]Can be less stable in solution in the presence of air compared to TCEP.[4]
Tris(2-carboxyethyl)phosphine (TCEP) A phosphine-based reducing agent.[6]Effective over a broad pH range (1.5-9)[7]; reactions are often fast (e.g., < 5 minutes at room temperature).[7]Odorless, more stable to air oxidation than DTT, and does not contain a thiol group, which can simplify downstream processing.[7]Can react with certain reagents like iodoacetamide and maleimides under specific conditions.[7]
Sodium Borohydride (NaBH₄) A hydride-based reducing agent.Typically used at a higher pH.[6]Excess reagent can be easily quenched and removed by acidification.[6]The required high pH can potentially cause undesirable side reactions.[6]
β-Mercaptoethanol (BME) A commonly used monothiol reducing agent.[7]Requires a large excess to drive the reduction to completion.[7]Inexpensive.[7]Has a strong, unpleasant odor; less efficient than dithiols like DTT.[4]

Experimental Protocols

Protocol 1: Proper Storage of this compound

Objective: To minimize oxidation during long-term storage.

Materials:

  • This compound

  • Clean, dry amber glass vial with a PTFE-lined septum cap or a Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Needles and tubing for gas transfer

  • Parafilm

Procedure:

  • Transfer the this compound into the storage vessel.

  • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.

  • Insert a second, shorter needle to serve as a gas outlet.

  • Gently flush the headspace of the vial with the inert gas for 5-10 minutes to displace any air.

  • Remove the outlet needle first, followed by the inlet needle.

  • Tightly seal the cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Store the vial in a cool, dark location, such as a refrigerator.

Protocol 2: Reduction of Oxidized this compound using DTT

Objective: To convert the 4,4'-diisopropyl-diphenyl disulfide back to this compound.

Materials:

  • Oxidized this compound

  • Dithiothreitol (DTT)

  • Anhydrous, deoxygenated solvent (e.g., ethanol or tetrahydrofuran)

  • Standard laboratory glassware for reactions and work-up

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flask under an inert atmosphere, dissolve the oxidized this compound sample in the deoxygenated solvent.

  • Add 1.1-1.2 molar equivalents of DTT to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours.

  • Once the disulfide is fully consumed, the reaction mixture can be subjected to a standard aqueous work-up.

  • The purified this compound can then be isolated by distillation or column chromatography.

  • Store the purified product under an inert atmosphere as described in Protocol 1.

Diagrams

oxidation_pathway Thiol 2 x this compound (R-SH) Disulfide 4,4'-Diisopropyl-diphenyl disulfide (R-S-S-R) Thiol->Disulfide Oxidation Oxidants Oxygen (O2) Light Metal Ions Oxidants->Disulfide

Caption: Oxidation of this compound to its disulfide.

experimental_workflow cluster_prevention Prevention Strategy cluster_remediation Remediation of Oxidized Sample start Receive/Synthesize This compound storage Store Under Inert Gas (Ar or N₂) in a Cool, Dark Place start->storage purity_check Analytical Check (NMR, GC-MS) Before Use storage->purity_check oxidized_sample Oxidation Detected purity_check->oxidized_sample purity_check->oxidized_sample oxidized_sample->purity_check No, Proceed to Experiment reduction Reduce with DTT or TCEP oxidized_sample->reduction Yes purification Purify by Distillation or Chromatography reduction->purification purification->purity_check Re-verify Purity

Caption: Logical workflow for handling and purifying this compound.

References

Technical Support Center: Scaling Up Laboratory Synthesis of 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Isopropylthiophenol, with a focus on scaling up the process from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale synthesis routes for this compound?

A1: The most prevalent laboratory-scale synthesis routes for this compound are:

  • Reduction of 4-Isopropylbenzenesulfonyl Chloride: This is a widely used method involving the reduction of commercially available or synthesized 4-isopropylbenzenesulfonyl chloride. Common reducing agents include zinc dust and acid, or red phosphorus with iodine.[1][2] A Chinese patent describes a method using red phosphorus and iodine in water, achieving a yield of 90.6%.[1]

  • Friedel-Crafts Alkylation of Thiophenol: This method involves the alkylation of thiophenol with an isopropylating agent like isopropyl bromide or isopropanol in the presence of a Lewis acid catalyst. However, controlling polyalkylation and regioselectivity can be challenging.

  • Thiolation of 4-Isopropylphenol: This route uses a thiolation agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the hydroxyl group of 4-isopropylphenol into a thiol. Purification to remove phosphorus byproducts can be a drawback of this method.[3]

Q2: What are the primary safety concerns when working with this compound and its precursors at scale?

A2: this compound has a strong, unpleasant odor and is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns and eye damage.[4] Precursors like 4-isopropylbenzenesulfonyl chloride are corrosive. When scaling up, the increased quantities of these materials necessitate stringent safety protocols, including:

  • Working in a well-ventilated area, preferably a fume hood.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Having emergency-ready safety showers and eyewash stations.

  • Implementing procedures to neutralize potential spills.

Q3: How does the choice of synthesis route impact the scalability of the process?

A3: The choice of synthesis route significantly impacts scalability. For instance:

  • The reduction of 4-isopropylbenzenesulfonyl chloride is often preferred for larger scales due to the availability of the starting material and generally high yields.[1]

  • Friedel-Crafts alkylation can be difficult to control on a larger scale due to the exothermic nature of the reaction and the potential for side products, which can complicate purification.

  • Thiolation with Lawesson's reagent can introduce purification challenges at scale due to phosphorus-containing byproducts that may be difficult to remove from the final product.[3]

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up of 4-Isopropylbenzenesulfonyl Chloride Reduction
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. - Increase Temperature: Cautiously increase the reaction temperature, while monitoring for the formation of impurities. The patented process mentions heating up to 130°C.[1]
Suboptimal Reducing Agent Activity - Check Quality of Reducing Agent: Ensure the reducing agent (e.g., red phosphorus, zinc) is of high purity and has not been deactivated by improper storage. - Increase Stoichiometry: A slight excess of the reducing agent may be necessary at a larger scale to drive the reaction to completion.
Losses During Workup and Purification - Optimize Extraction: Ensure the pH is appropriately adjusted during the workup to maximize the partitioning of the product into the organic phase. - Efficient Distillation: For purification by distillation, ensure the vacuum is adequate and the column is efficient to prevent product loss. Steam distillation is also a viable method.[1]
Issue 2: Formation of Impurities During Synthesis
Potential Cause Troubleshooting Step
Side Reactions in Friedel-Crafts Alkylation - Control Temperature: Friedel-Crafts reactions are often exothermic. Maintain a consistent and controlled temperature to minimize the formation of side products. - Optimize Catalyst: The choice and amount of Lewis acid catalyst are critical. Experiment with different catalysts or reduce the catalyst loading to improve selectivity.
Oxidation of Thiophenol - Inert Atmosphere: Thiols can oxidize to disulfides, especially at elevated temperatures. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Incomplete Reduction of Sulfonyl Chloride - Ensure Sufficient Reducing Agent: As mentioned for low yield, an insufficient amount of reducing agent can lead to the presence of unreacted starting material or partially reduced intermediates in the final product.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from a patented industrial synthesis method.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for ~413g product)Moles
4-Isopropylbenzenesulfonyl chloride218.70500 g2.28
Red Phosphorus30.97500 g16.14
Iodine253.8110 g0.04
Water18.02500 g27.75

Procedure:

  • Charge a suitable reaction vessel with 500g of water, 500g of red phosphorus, and 10g of iodine.

  • Stir the mixture and heat to 95°C.

  • Slowly add the 4-isopropylbenzenesulfonyl chloride to the reaction mixture while maintaining the temperature at 95°C.

  • After the addition is complete, increase the temperature to 130°C and maintain it for 4 hours to ensure the reaction goes to completion.

  • After the reaction period, perform a steam distillation for approximately 3 hours to isolate the crude this compound.

  • Separate the organic layer containing the product. The expected yield is approximately 413g (90.6%).

  • Further purification can be achieved by vacuum distillation.

Visualizations

experimental_workflow start Start: Charge Reactor charge_reagents Charge Water, Red Phosphorus, and Iodine start->charge_reagents heat_to_95 Heat to 95°C charge_reagents->heat_to_95 add_sulfonyl_chloride Slowly Add 4-Isopropylbenzenesulfonyl Chloride heat_to_95->add_sulfonyl_chloride heat_to_130 Heat to 130°C for 4 hours add_sulfonyl_chloride->heat_to_130 steam_distillation Perform Steam Distillation for 3 hours heat_to_130->steam_distillation isolate_product Isolate Crude this compound steam_distillation->isolate_product purification Optional: Vacuum Distillation isolate_product->purification end_product Final Product: this compound isolate_product->end_product If crude is sufficient purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Losses During Workup? low_yield->workup_loss side_reactions Side Reactions? impurity->side_reactions oxidation Oxidation to Disulfide? impurity->oxidation solution1 Extend Reaction Time / Increase Temp incomplete_reaction->solution1 solution2 Optimize Extraction / Distillation workup_loss->solution2 solution3 Control Temperature / Optimize Catalyst side_reactions->solution3 solution4 Use Inert Atmosphere oxidation->solution4

Caption: Troubleshooting guide for common synthesis issues.

References

Removal of unreacted starting materials from 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylthiophenol. Our goal is to offer practical solutions to common issues encountered during the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in this compound?

The most common impurities are typically the unreacted starting materials from the synthesis process. The two primary synthetic routes to this compound leave behind either:

  • 4-Isopropylphenol: When the thiophenol is synthesized via thiolation of 4-isopropylphenol.

  • 4-Isopropylaniline: When synthesized from 4-isopropylaniline through diazotization and subsequent reaction with a sulfur source.

Q2: How can I remove unreacted 4-isopropylphenol from my this compound product?

Unreacted 4-isopropylphenol can be effectively removed using two main methods:

  • Caustic Washing (Alkaline Extraction): This method leverages the higher acidity of the phenolic proton compared to the thiophenolic proton. By washing an organic solution of the crude product with a dilute aqueous base (e.g., sodium hydroxide), the 4-isopropylphenol is selectively deprotonated to form a water-soluble salt, which partitions into the aqueous phase.

  • Fractional Vacuum Distillation: Due to the difference in their boiling points, fractional distillation under reduced pressure can separate 4-isopropylphenol from this compound.

Q3: How can I remove unreacted 4-isopropylaniline from my this compound product?

Unreacted 4-isopropylaniline, being a basic compound, can be removed by:

  • Acid-Base Extraction: Washing an organic solution of the crude product with an aqueous acid solution (e.g., hydrochloric acid) will protonate the aniline, forming a water-soluble ammonium salt that is extracted into the aqueous phase.[1][2][3][4][5]

Q4: What analytical techniques are suitable for determining the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying any residual starting materials or byproducts.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) can also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting: Removal of 4-Isopropylphenol
Problem Possible Cause Solution
Incomplete removal of 4-isopropylphenol after caustic washing. Insufficient amount of base used.Increase the molar equivalents of the base relative to the estimated amount of 4-isopropylphenol impurity.
Inefficient mixing of the organic and aqueous phases.Ensure vigorous stirring or shaking of the separatory funnel to maximize the interfacial surface area.
pH of the aqueous phase is not high enough.Use a slightly more concentrated base solution or perform multiple extractions with a fresh portion of the basic solution.
Emulsion formation during caustic washing. High concentration of the product or impurities.Dilute the organic solution with more solvent.
Vigorous shaking.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of surfactants or particulate matter.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10]
Poor separation of this compound and 4-isopropylphenol by distillation. Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates.
Distillation performed at atmospheric pressure.The boiling points are relatively high, and distillation at atmospheric pressure may cause decomposition. Use vacuum distillation to lower the boiling points.
Potential for azeotrope formation.While not definitively reported for this specific pair, azeotrope formation can sometimes hinder separation.[11] Consider alternative purification methods if distillation is ineffective.
Troubleshooting: Removal of 4-Isopropylaniline
Problem Possible Cause Solution
Incomplete removal of 4-isopropylaniline after acid-base extraction. Insufficient amount of acid used.Use a sufficient molar excess of acid to ensure complete protonation of the aniline.
Inefficient mixing.Ensure thorough mixing of the two phases to facilitate the acid-base reaction and extraction.
The product (this compound) is also being extracted into the aqueous layer.This is unlikely as the thiophenol is significantly less basic than the aniline. However, if this is suspected, use a milder acidic solution and perform multiple extractions.
Emulsion formation during acid-base extraction. High concentration of the crude product.Dilute the reaction mixture with more organic solvent.
Vigorous shaking.Gently invert the separatory funnel.
The salt of the aniline is precipitating.Add more water to the aqueous phase to dissolve the salt completely.

Data Presentation

The following table summarizes the physicochemical properties of this compound and its common unreacted starting materials, which are crucial for designing effective purification strategies.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) pKa Solubility
This compound C₉H₁₂S152.26215.1 @ 760 mmHg~6.79Soluble in organic solvents, insoluble in water.[12][13]
4-Isopropylphenol C₉H₁₂O136.19212-213 @ 760 mmHg~10.2Slightly soluble in water, soluble in organic solvents and aqueous base.[14][15]
4-Isopropylaniline C₉H₁₃N135.21226-227 @ 745 mmHg~5.01 (of conjugate acid)Insoluble in water, soluble in organic solvents and aqueous acid.[16][17][18]

Experimental Protocols

Protocol 1: Removal of Unreacted 4-Isopropylphenol by Caustic Washing

Objective: To remove residual 4-isopropylphenol from a crude this compound product.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. A typical concentration is 5-10% w/v.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase containing the purified this compound, and the bottom layer will be the aqueous phase containing the sodium salt of 4-isopropylphenol.

  • Drain the lower aqueous layer.

  • Repeat the washing step (steps 2-5) with a fresh portion of 1 M NaOH solution to ensure complete removal of the phenol.

  • Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to initiate the drying process.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Unreacted 4-Isopropylaniline by Acid-Base Extraction

Objective: To remove residual 4-isopropylaniline from a crude this compound product.

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a separatory funnel.

  • Add an equal volume of a 1 M aqueous hydrochloric acid (HCl) solution.[1]

  • Stopper the funnel and shake for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The organic layer contains the purified product, while the aqueous layer contains the hydrochloride salt of 4-isopropylaniline.[5]

  • Separate and collect the organic layer.

  • Repeat the extraction with a fresh portion of 1 M HCl to ensure complete removal of the aniline.

  • Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Be cautious as this will generate CO₂ gas.

  • Wash the organic layer with water.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic solution to yield the purified this compound.

Protocol 3: Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Example):

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library. The peak area can be used to quantify the relative amounts of each component.

Visualizations

Purification_Workflow cluster_start Crude this compound cluster_phenol Removal of 4-Isopropylphenol cluster_aniline Removal of 4-Isopropylaniline cluster_analysis Purity Analysis cluster_end Final Product start Crude Product caustic_wash Caustic Washing (e.g., 1M NaOH) start->caustic_wash Impurity: 4-Isopropylphenol distillation Fractional Vacuum Distillation start->distillation Impurity: 4-Isopropylphenol acid_extraction Acid-Base Extraction (e.g., 1M HCl) start->acid_extraction Impurity: 4-Isopropylaniline gc_ms GC-MS Analysis caustic_wash->gc_ms distillation->gc_ms acid_extraction->gc_ms end Purified this compound gc_ms->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue impurity_present Impurity still present after purification? start->impurity_present emulsion Emulsion formation during extraction? start->emulsion check_reagents Check concentration and molar equivalents of acid/base. impurity_present->check_reagents Yes increase_mixing Increase mixing efficiency (vigorous shaking or stirring). impurity_present->increase_mixing Yes multiple_extractions Perform multiple extractions with fresh solvent. impurity_present->multiple_extractions Yes dilute_solution Dilute the organic layer with more solvent. emulsion->dilute_solution Yes gentle_mixing Use gentle inversion instead of vigorous shaking. emulsion->gentle_mixing Yes add_brine Add saturated NaCl solution (brine) to break the emulsion. emulsion->add_brine Yes

References

Technical Support Center: Improving Reaction Selectivity with 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Isopropylthiophenol to enhance reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving reaction selectivity?

A1: this compound serves multiple roles in enhancing reaction selectivity, primarily attributed to its unique electronic and steric properties.[1] The thiol group can act as a ligand for transition metal catalysts, modifying their activity and selectivity.[1] The bulky isopropyl group introduces steric hindrance, which can direct the approach of reactants and favor the formation of a specific isomer. Furthermore, its nucleophilic nature allows it to participate in various reactions, including palladium-catalyzed cross-coupling reactions to form C-S bonds.[1]

Q2: In which types of reactions is this compound most effective for improving selectivity?

A2: this compound is particularly effective in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) where ligand modification is crucial for controlling selectivity. It is also valuable in nucleophilic substitution and addition reactions where its steric bulk can influence stereoselectivity.

Q3: What are the common side reactions observed when using this compound, and how can they be minimized?

A3: Common side reactions include the oxidation of the thiol group to form disulfides, and over-alkylation or -arylation at the sulfur atom. To minimize disulfide formation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Careful control of stoichiometry and reaction temperature can help prevent undesired multiple substitutions.

Q4: Can this compound act as a catalyst poison?

A4: While thiols can act as catalyst poisons in some systems, particularly those involving certain transition metals, this compound is often intentionally used as a ligand to modulate catalyst activity and improve selectivity.[1] However, at high concentrations or under certain conditions, it can potentially lead to catalyst deactivation.[2] Understanding the optimal ligand-to-metal ratio is critical.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of a mixture of regioisomers.

  • Inconsistent product ratios between batches.

Possible Causes & Solutions:

CauseSolution
Incorrect Ligand-to-Metal Ratio Optimize the ratio of this compound to the palladium catalyst. A higher ligand concentration can often enhance selectivity by ensuring the desired complex is the dominant active species.
Suboptimal Reaction Temperature Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can influence the catalyst's environment. Screen a range of solvents with varying properties (e.g., toluene, THF, dioxane).
Presence of Water or Oxygen Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere to prevent catalyst degradation and side reactions.
Issue 2: Catalyst Deactivation or Low Turnover Number

Symptoms:

  • Reaction stalls before completion.

  • Low product yield despite extended reaction times.

Possible Causes & Solutions:

CauseSolution
Disulfide Formation As mentioned in the FAQs, the oxidation of this compound to its disulfide can occur. Ensure rigorous exclusion of air and use fresh, high-quality reagents.
Irreversible Catalyst Poisoning Impurities in the starting materials or solvents can irreversibly bind to the catalyst.[2] Purify all reagents prior to use.
High Reaction Temperature Excessive heat can lead to catalyst decomposition. Determine the optimal temperature range through systematic studies.
Formation of Inactive Catalyst Species The formation of an inactive N-acylurea can irreversibly destroy the catalyst in certain reaction cycles.[2] While this is specific to certain reaction types, understanding potential deactivation pathways is key.

Experimental Protocols

Protocol 1: Optimizing Regioselectivity in a Suzuki Cross-Coupling Reaction

This protocol outlines a general method for optimizing the regioselectivity of a Suzuki cross-coupling reaction using this compound as a ligand additive.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL, degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the aryl halide, aryl boronic acid, Pd(OAc)₂, this compound, and K₃PO₄ to a dry reaction vial equipped with a stir bar.

  • Add the degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of regioisomers.

Optimization:

  • Vary the ratio of this compound to Pd(OAc)₂ (e.g., 1:1, 2:1, 4:1).

  • Screen different bases (e.g., Cs₂CO₃, K₂CO₃).

  • Evaluate a range of reaction temperatures (e.g., 60 °C, 100 °C).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)₂, this compound, Base solvent Add Degassed Solvent reagents->solvent inert Seal Under Inert Atmosphere solvent->inert heat Heat to 80 °C inert->heat Start Reaction stir Stir for 12 hours heat->stir quench Quench with Water stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry analyze Analyze by NMR or GC-MS dry->analyze optimize Optimize Conditions: - Ligand/Metal Ratio - Temperature - Base analyze->optimize

Caption: Experimental workflow for optimizing a Suzuki cross-coupling reaction.

troubleshooting_logic start Low Reaction Selectivity? cause1 Incorrect Ligand/Metal Ratio? start->cause1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution1 Optimize Ligand Concentration cause1->solution1 Yes cause3 Inappropriate Solvent? cause2->cause3 No solution2 Screen Temperature Range cause2->solution2 Yes cause4 Presence of Air/Water? cause3->cause4 No solution3 Screen Different Solvents cause3->solution3 Yes solution4 Use Dry, Degassed Reagents cause4->solution4 Yes

Caption: Troubleshooting logic for addressing low reaction selectivity.

References

Validation & Comparative

Comparative NMR Analysis of 4-Isopropylthiophenol and Structurally Related Aromatic Thiols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic examination of 4-isopropylthiophenol and its analogues, thiophenol, 4-methylthiophenol, and 4-tert-butylthiophenol, provides valuable insights for researchers in drug development and organic synthesis. This guide offers a comparative analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

This report presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound alongside three structurally related aromatic thiols: thiophenol, 4-methylthiophenol, and 4-tert-butylthiophenol. Understanding the nuanced differences in chemical shifts (δ) and coupling constants (J) within this series is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. The electronic effects of the para-substituents (isopropyl, methyl, and tert-butyl) on the aromatic ring are clearly reflected in the NMR spectra, influencing the magnetic environment of the protons and carbon atoms.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these aromatic thiols exhibit characteristic signals for the aromatic protons, the thiol proton (-SH), and the protons of the alkyl substituents. The chemical shifts and multiplicities of the aromatic protons are particularly informative, revealing the electronic influence of the para-substituent.

CompoundAr-H (ortho to -SH)Ar-H (meta to -SH)-SHAlkyl Group Protons
This compound ~7.28 ppm (d, J ≈ 8.4 Hz)~7.15 ppm (d, J ≈ 8.4 Hz)~3.45 ppm (s)~2.90 ppm (sept, J ≈ 6.9 Hz, 1H, CH), ~1.24 ppm (d, J ≈ 6.9 Hz, 6H, CH₃)
Thiophenol ~7.32 ppm (m)~7.22 ppm (m) & ~7.08 ppm (m)~3.51 ppm (s)[1]N/A
4-Methylthiophenol ~7.22 ppm (d, J ≈ 8.2 Hz)~7.05 ppm (d, J ≈ 8.2 Hz)~3.38 ppm (s)~2.30 ppm (s, 3H, CH₃)
4-tert-Butylthiophenol ~7.30 ppm (d, J ≈ 8.5 Hz)~7.25 ppm (d, J ≈ 8.5 Hz)~3.40 ppm (s)~1.31 ppm (s, 9H, C(CH₃)₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Data is compiled from various sources and may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information on the carbon framework of these molecules. The chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the sulfur atom (C-S) and the carbon bearing the alkyl substituent, are sensitive to the electronic nature of the para-group.

CompoundC-S (ipso)C-Alkyl (ipso)Aromatic CarbonsAlkyl Group Carbons
This compound ~129.5 ppm~147.2 ppm~133.8 ppm, ~127.3 ppm~33.8 ppm (CH), ~23.9 ppm (CH₃)
Thiophenol ~129.2 ppmN/A~130.8 ppm, ~129.0 ppm, ~125.4 ppmN/A
4-Methylthiophenol ~129.8 ppm~135.8 ppm~133.0 ppm, ~129.9 ppm~20.8 ppm (CH₃)
4-tert-Butylthiophenol ~129.3 ppm~149.3 ppm~133.5 ppm, ~126.0 ppm~34.4 ppm (C), ~31.3 ppm (CH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data is compiled from various sources and may vary slightly depending on the experimental conditions.

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic thiols.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid thiophenol derivative or pipette 5-10 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants of the signals.

Structure-Spectra Correlation

The following diagram illustrates the key ¹H and ¹³C NMR signals and their corresponding structural assignments for this compound.

G cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals a SH b H_SH ~3.45 ppm (s, 1H) a->H_SH c C_S ~129.5 ppm b->C_S d H_arom_ortho ~7.28 ppm (d, 2H) c->H_arom_ortho C_arom_ortho ~133.8 ppm c->C_arom_ortho e H_arom_meta ~7.15 ppm (d, 2H) d->H_arom_meta C_arom_meta ~127.3 ppm d->C_arom_meta f g CH C_ipso_alkyl ~147.2 ppm e->C_ipso_alkyl f->H_arom_ortho f->C_arom_ortho h CH3 i CH3 H_CH ~2.90 ppm (sept, 1H) g->H_CH C_CH ~33.8 ppm g->C_CH H_CH3 ~1.24 ppm (d, 6H) h->H_CH3 C_CH3 ~23.9 ppm h->C_CH3 i->H_CH3 i->C_CH3

Caption: Correlation of ¹H and ¹³C NMR signals with the structure of this compound.

References

A Comparative Guide to the Synthesis of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a thiol group onto an aromatic ring can be achieved through several synthetic strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for preparing substituted thiophenols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

Key Synthesis Methods at a Glance

Four principal methods for the synthesis of substituted thiophenols are reviewed:

  • Newman-Kwart Rearrangement: A thermal, metal-catalyzed, or photoredox-induced rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis.

  • Reduction of Arylsulfonyl Chlorides: The reduction of readily available arylsulfonyl chlorides using various reducing agents.

  • C-S Coupling of Aryl Halides: The transition-metal-catalyzed cross-coupling of aryl halides with a sulfur source.

  • Leuckart Thiophenol Reaction: The reaction of an aromatic diazonium salt with a xanthate, followed by hydrolysis.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful and widely used method for the synthesis of thiophenols from phenols.[1][2] The overall transformation involves three steps: formation of an O-aryl dialkylthiocarbamate from a phenol, thermal or catalyzed rearrangement to the S-aryl isomer, and subsequent hydrolysis to the thiophenol.[2]

The rearrangement step is the key transformation and is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond.[3]

Experimental Workflow: Newman-Kwart Rearrangement

Newman-Kwart Rearrangement Workflow Phenol Substituted Phenol Thiocarbamate O-Aryl Thiocarbamate Phenol->Thiocarbamate 1. Base 2. R₂NC(S)Cl SRearranged S-Aryl Thiocarbamate Thiocarbamate->SRearranged Rearrangement (Heat, Pd, or Light) Thiophenol Substituted Thiophenol SRearranged->Thiophenol Hydrolysis (e.g., KOH)

General workflow for thiophenol synthesis via the Newman-Kwart rearrangement.
Comparison of Newman-Kwart Rearrangement Conditions

Traditionally, the rearrangement requires high temperatures (200-300 °C), which can limit its applicability to sensitive substrates.[3][4] However, recent advances have introduced milder conditions using palladium catalysis or photoredox catalysis.[4]

MethodTemperatureKey Features & Limitations
Thermal 200–300 °CSimple, no catalyst required. High energy input, potential for side reactions and decomposition of sensitive substrates.[3]
Microwave-Assisted ~180-220 °CSignificantly reduced reaction times compared to conventional heating. Can be performed in water.[5]
Palladium-Catalyzed ~100 °CMilder conditions, broader substrate scope. Requires a palladium catalyst and ligand.[4]
Photoredox-Catalyzed Room TemperatureVery mild conditions, tolerates a wide range of functional groups. Requires a photocatalyst and a light source.[4]
Experimental Protocol: Microwave-Assisted Newman-Kwart Rearrangement

The following is a representative protocol for the microwave-assisted Newman-Kwart rearrangement in water.

Materials:

  • O-aryl-N,N-dimethylthiocarbamate (500 μmol)

  • Deionized water (2.5 mL)

  • Microwave vial (2-5 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Place the O-aryl-N,N-dimethylthiocarbamate (500 μmol) and water (2.5 mL) in a 2-5 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Stir the reaction mixture and heat it to the desired temperature (e.g., 180-220 °C) for the specified time (e.g., 10-30 minutes). The power should not exceed 400 W.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • The product, the S-aryl-N,N-dimethylthiocarbamate, can be isolated by extraction with an organic solvent and purified by chromatography or recrystallization.

  • The isolated S-aryl thiocarbamate is then hydrolyzed to the corresponding thiophenol by refluxing with a base such as potassium hydroxide in a suitable solvent like methanol or ethylene glycol.[6]

Reduction of Arylsulfonyl Chlorides

The reduction of arylsulfonyl chlorides is a classical and straightforward method for the synthesis of thiophenols. A variety of reducing agents can be employed, with zinc dust in an acidic medium being one of the most common.[7] This method is particularly useful for substrates that do not contain other reducible functional groups.

Experimental Workflow: Reduction of Arylsulfonyl Chlorides

Sulfonyl_Chloride_Reduction_Workflow ArylSulfonylChloride Substituted Aryl Sulfonyl Chloride Thiophenol Substituted Thiophenol ArylSulfonylChloride->Thiophenol Reduction (e.g., Zn/H₂SO₄)

Direct reduction of an arylsulfonyl chloride to a thiophenol.
Quantitative Data: Reduction of Substituted Arylsulfonyl Chlorides

The following table presents representative yields for the reduction of various substituted benzenesulfonyl chlorides to the corresponding thiophenols using different reducing agents.

SubstituentReducing SystemYield (%)Reference
HZn / H₂SO₄91[Organic Syntheses]
4-CH₃Pd/C, PPh₃, I₂, HCOOH73
4-ClNot specifiedHigh
2-NO₂PPh₃ then Pd/C, H₂ (acidic)High[8]
4-NO₂PPh₃ then Pd/C, H₂ (acidic)High[8]

Note: Yields can vary significantly based on the specific reaction conditions and the nature of the substituent.

Experimental Protocol: Reduction of Benzenesulfonyl Chloride with Zinc and Sulfuric Acid

The following procedure is adapted from Organic Syntheses.[7]

Materials:

  • Cracked ice (7.2 kg)

  • Concentrated sulfuric acid (2.4 kg)

  • Benzenesulfonyl chloride (600 g, 3.4 moles)

  • Zinc dust (1.2 kg, 16.5 atoms)

  • 12-L round-bottomed flask with a mechanical stirrer

Procedure:

  • In a 12-L round-bottomed flask, prepare a cold sulfuric acid solution by adding concentrated sulfuric acid to cracked ice. Maintain the temperature at -5 to 0 °C using an ice-salt bath.

  • With vigorous mechanical stirring, gradually add the benzenesulfonyl chloride over 30 minutes, ensuring the temperature remains below 0 °C.

  • Add the zinc dust in portions as rapidly as possible without allowing the temperature to rise above 0 °C. This typically takes about 30 minutes.

  • Once all the zinc dust has been added, remove the cooling bath and allow the reaction mixture to warm up. If the reaction becomes too vigorous, cool the flask as needed. The reaction is complete when the mixture has a grayish-white color.

  • Heat the mixture to a gentle boil for one hour to ensure the complete reaction of any remaining zinc.

  • Cool the reaction mixture and extract the thiophenol with a suitable organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed. The crude thiophenol is purified by distillation. The yield of pure thiophenol is typically around 91%.[7]

C-S Coupling of Aryl Halides

Transition metal-catalyzed cross-coupling reactions provide a versatile route to substituted thiophenols from aryl halides. Both copper- and palladium-based catalytic systems have been developed for this transformation. These methods often exhibit broad substrate scope and functional group tolerance.

Catalytic Cycle: Copper-Catalyzed C-S Coupling

Copper_CS_Coupling Cu(I)X Cu(I)X Cu(I)SR Cu(I)SR Cu(I)X->Cu(I)SR RSH, Base Cu(III)(Ar)(SR)X Cu(III)(Ar)(SR)X Cu(I)SR->Cu(III)(Ar)(SR)X ArX (Oxidative Addition) Cu(III)(Ar)(SR)X->Cu(I)X ArSR (Reductive Elimination)

A plausible catalytic cycle for copper-catalyzed C-S coupling.
Comparison of Copper- and Palladium-Catalyzed C-S Coupling

Catalyst SystemAryl Halide ReactivitySulfur SourceKey Features & Limitations
Copper-Catalyzed I > Br >> ClThiols, H₂S equivalents (e.g., Na₂S)Less expensive than palladium. Often ligand-free conditions are possible. May require higher temperatures than palladium systems.[9][10]
Palladium-Catalyzed I, Br, Cl, OTfThiols, Thiol surrogatesGenerally more active, especially for aryl chlorides. Requires phosphine ligands which can be expensive and air-sensitive.[11]
Quantitative Data: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers

The following data is for the synthesis of diaryl thioethers, which are precursors that can be converted to thiophenols. The reaction involves the coupling of various aryl iodides with thiophenols using a ligand-free CuI catalyst.

Aryl Iodide SubstituentThiophenol SubstituentYield (%)
HH95
4-OCH₃H95
4-CH₃H94
4-FH88
2-CH₃H89
H4-OCH₃94
H4-CH₃93
H4-Cl91

Data adapted from a study on ligand-free copper-catalyzed C-S coupling.[9]

Experimental Protocol: Ligand-Free Copper-Catalyzed C-S Coupling

The following is a general procedure for the ligand-free copper-catalyzed coupling of an aryl iodide with a thiol to form a diaryl thioether.

Materials:

  • Aryl iodide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Reaction vessel with a stir bar

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 mmol), thiol (1.2 mmol), CuI (0.025 mmol), and K₂CO₃ (2.0 mmol).

  • Add NMP (2 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring for the required time (typically 6-24 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired diaryl thioether.[10]

Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction is a classic method that proceeds via the formation of a diazonium salt from an aniline, followed by reaction with a xanthate and subsequent hydrolysis.[3][12]

Experimental Workflow: Leuckart Thiophenol Reaction

Leuckart_Thiophenol_Reaction_Workflow Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂ / H⁺ Xanthate Aryl Xanthate Diazonium->Xanthate Potassium Ethyl Xanthate Thiophenol Substituted Thiophenol Xanthate->Thiophenol Hydrolysis

Stepwise process of the Leuckart thiophenol synthesis from an aniline.
Experimental Protocol: Synthesis of m-Thiocresol via the Leuckart Reaction

The following is a representative procedure for the synthesis of m-thiocresol from m-toluidine, adapted from Organic Syntheses.

Materials:

  • m-Toluidine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Potassium ethyl xanthate

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve m-toluidine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C to form the diazonium salt solution.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A reddish-brown oil will separate.

  • Hydrolysis: Separate the oil and add it to a solution of sodium hydroxide in ethanol and water. Reflux the mixture for several hours to hydrolyze the xanthate.

  • Workup: After cooling, acidify the reaction mixture with hydrochloric acid. The thiocresol will separate as an oil. Extract the product with diethyl ether.

  • The ether extract is washed, dried, and the solvent is evaporated. The crude m-thiocresol is then purified by distillation.

Note: This reaction involves diazonium salts, which can be unstable and potentially explosive under certain conditions. Appropriate safety precautions must be taken.

Conclusion

The choice of synthetic method for a particular substituted thiophenol depends on several factors, including the availability and cost of starting materials, the nature of the substituents on the aromatic ring, the desired scale of the reaction, and the laboratory equipment available.

  • The Newman-Kwart rearrangement is a versatile method, especially with the development of milder catalytic variations, making it suitable for a wide range of substituted phenols.

  • The reduction of arylsulfonyl chlorides is a simple and often high-yielding method for substrates lacking other reducible groups.

  • C-S coupling reactions offer excellent functional group tolerance and are highly effective, with copper catalysis providing a more economical option and palladium catalysis being more reactive for less reactive aryl halides.

  • The Leuckart thiophenol reaction is a classical method that is useful when the corresponding aniline is the most accessible starting material.

By carefully considering these factors and the detailed information provided in this guide, researchers can select the most efficient and practical route for the synthesis of their target substituted thiophenols.

References

Comparative Analysis of the Biological Activities of 4-Isopropylthiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available research highlights the potential of 4-isopropylthiophenol derivatives as promising candidates for antimicrobial, antioxidant, and anticancer applications. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their exploration of this class of compounds.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
This compound 12825664[Fictional Data]
Derivative A (e.g., Ester) 6412832[Fictional Data]
Derivative B (e.g., Amide) 326416[Fictional Data]
Derivative C (e.g., Heterocycle) 16328[Fictional Data]
Ciprofloxacin (Control) 10.5N/A[Fictional Data]
Fluconazole (Control) N/AN/A2[Fictional Data]

The antimicrobial mechanism of thiophenol derivatives is believed to involve the disruption of cellular redox homeostasis.[1] The thiol group can interact with cellular thiols, leading to oxidative stress and inhibition of essential enzymes.[1] Some derivatives may also interfere with bacterial cell division by inhibiting proteins like FtsZ.[2]

Antioxidant Activity

The antioxidant potential of this compound derivatives is a significant area of interest. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

Table 2: Antioxidant Activity (IC50, µg/mL) of this compound Derivatives (DPPH Assay)

Compound/DerivativeIC50 (µg/mL)Reference
This compound 75[Fictional Data]
Derivative A 50[Fictional Data]
Derivative B 35[Fictional Data]
Derivative C 20[Fictional Data]
Ascorbic Acid (Control) 5[Fictional Data]

Note: This data is illustrative. Actual IC50 values would need to be determined experimentally.

The antioxidant mechanism of thiols is attributed to their ability to donate a hydrogen atom from the sulfhydryl (-SH) group to neutralize free radicals.[3] This process interrupts the chain reactions of oxidation, thereby preventing cellular damage.[3][4]

Anticancer Activity

Preliminary studies on related thiophene and thiophenol compounds suggest that derivatives of this compound may possess cytotoxic activity against various cancer cell lines.[5][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess this activity, with results also reported as IC50 values.

Table 3: Anticancer Activity (IC50, µM) of this compound Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference
This compound >100>100>100[Fictional Data]
Derivative A 788592[Fictional Data]
Derivative B 455260[Fictional Data]
Derivative C 152118[Fictional Data]
Doxorubicin (Control) 0.81.21.0[Fictional Data]

Note: This data is illustrative. Specific cytotoxic activities need to be experimentally determined.

The anticancer mechanisms of thiophene and its analogs are multifaceted and can include the inhibition of topoisomerase, interference with tubulin polymerization, and the induction of apoptosis through the generation of reactive oxygen species.[5][6] Some derivatives may also modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

  • A single colony of the test microorganism is inoculated into a suitable broth medium and incubated overnight.

  • The bacterial or fungal suspension is then diluted to a standardized concentration (e.g., 10^6 CFU/mL).[8]

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • An equal volume of the microbial suspension is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

DPPH Free Radical Scavenging Assay

The antioxidant activity is assessed by the DPPH assay, which measures the ability of the compounds to scavenge the stable DPPH radical.[11][12][13]

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[12]

  • The test compounds are prepared at various concentrations.

  • A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds in a 96-well plate or cuvettes.[12]

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[11][14]

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[11]

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[11]

MTT Cytotoxicity Assay

The anticancer activity is evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15]

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[15]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Biological Pathways and Workflows

To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH) characterization->antioxidant anticancer Anticancer Assay (MTT) characterization->anticancer data_analysis Data Analysis (IC50 / MIC Calculation) antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Experimental workflow for the biological screening of this compound derivatives.

nf_kb_pathway stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb->ikb nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation, Survival) thiophenol Thiophenol Derivatives thiophenol->ikk Potential Inhibition

Simplified NF-κB signaling pathway and a potential point of inhibition by thiophenol derivatives.

mapk_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activation cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation thiophenol Thiophenol Derivatives thiophenol->raf Potential Inhibition

Simplified MAPK/ERK signaling pathway, a potential target for anticancer thiophenol derivatives.

References

4-Isopropylthiophenol vs. other substituted thiophenols in reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 4-Isopropylthiophenol and Other Substituted Thiophenols

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted thiophenols is critical for their application in organic synthesis, pharmaceutical development, and materials science.[1] The substituent on the aromatic ring significantly modulates the properties of the thiol group, influencing its acidity, nucleophilicity, and susceptibility to oxidation. This guide provides an objective comparison of this compound with other substituted thiophenols, supported by experimental data, detailed protocols, and a visual representation of structure-reactivity relationships.

The isopropyl group at the para-position of this compound is a weak electron-donating group (EDG) through induction and hyperconjugation. This electronic effect subtly influences the reactivity of the thiol functional group compared to thiophenols bearing electron-withdrawing groups (EWGs) or stronger EDGs. Generally, EDGs increase the electron density on the sulfur atom, making the thiophenolate a stronger nucleophile but a weaker acid. Conversely, EWGs decrease the electron density, increasing acidity and decreasing nucleophilicity.

Comparative Reactivity Data

The reactivity of substituted thiophenols can be quantified through several experimental parameters, including their acidity (pKa), nucleophilicity (Mayr's N parameter), and S-H bond dissociation energy (BDE). The following table summarizes these values for this compound and other representative substituted thiophenols.

CompoundSubstituent (Position)pKaNucleophilicity Parameter (N)S-H BDE (kcal/mol)
This compound 4-iPr~6.8 (Predicted)[2]No data availableNo data available
ThiophenolH6.614.8380.9
4-Methylthiophenol (p-Thiocresol)4-Me6.815.3479.7
4-Methoxythiophenol4-OMe6.815.9379.1
4-Chlorothiophenol4-Cl6.0[3]13.7880.8
4-Nitrothiophenol4-NO₂4.5[4]11.2383.1
4-Aminothiophenol4-NH₂7.1No data available76.6
4-(Trifluoromethyl)thiophenol4-CF₃5.612.3982.3

Note: Data is compiled from various sources. pKa values can vary slightly depending on the solvent and experimental conditions.[3] Nucleophilicity parameters (N) are from reactions in DMSO at 20 °C.[5] S-H BDE values are calculated.[6] The pKa for this compound is a predicted value.[2]

Key Reactivity Comparisons

  • Acidity (pKa): The acidity of the S-H bond is strongly influenced by the substituent. Electron-withdrawing groups like -NO₂ and -CF₃ stabilize the resulting thiophenolate anion through resonance and induction, leading to lower pKa values (stronger acids).[4] Conversely, electron-donating groups like -CH₃ and -OCH₃ slightly destabilize the anion, resulting in higher pKa values (weaker acids). The isopropyl group is expected to have an effect similar to the methyl group, making this compound a relatively weak acid among substituted thiophenols. Thiophenols are generally more acidic than the corresponding phenols.[7]

  • Nucleophilicity: The nucleophilicity of the corresponding thiophenolate anion generally correlates inversely with acidity. Electron-donating groups increase the electron density on the sulfur, enhancing its nucleophilicity. As seen in the table, the nucleophilicity parameter N increases from 11.23 for the electron-withdrawn 4-nitrothiophenolate to 15.93 for the electron-donating 4-methoxythiophenolate.[5] this compound's nucleophilicity is expected to be slightly higher than that of the unsubstituted thiophenol.

  • Oxidation to Disulfides: Thiophenols are readily oxidized to form disulfides. This reaction is crucial in various chemical and biological processes. The ease of oxidation can be influenced by the substituent, though the reaction is generally facile for most derivatives.[8] The reaction can be mediated by mild oxidizing agents like iodine or even atmospheric oxygen.[8][9] Electron-donating groups can make the thiol more susceptible to oxidation.

  • Radical Reactions (S-H BDE): The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the S-H bond, forming a thiyl radical. EDGs tend to stabilize the radical, thus lowering the BDE, while EWGs destabilize it, increasing the BDE.[6] Thiophenols with lower BDEs, such as 4-aminothiophenol, are more effective hydrogen atom donors and can be potent antioxidants in radical-scavenging mechanisms.[10]

Experimental Protocols

Determination of Nucleophilicity via Reaction Kinetics

This protocol is based on the methodology used to determine Mayr's nucleophilicity parameters.[5]

Objective: To determine the second-order rate constant (k) for the reaction of a substituted thiophenolate with a reference electrophile (e.g., a quinone methide) to calculate the nucleophilicity parameter (N).

Materials:

  • Substituted thiophenol (e.g., this compound)

  • Reference electrophile (e.g., 2-methoxymethylene-1,3-diphenylindene)

  • Non-nucleophilic base (e.g., quinuclidine)

  • Anhydrous solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with a stopped-flow apparatus

Procedure:

  • Prepare a stock solution of the reference electrophile in anhydrous DMSO.

  • Prepare a stock solution of the substituted thiophenol in anhydrous DMSO.

  • Prepare a stock solution of the non-nucleophilic base in anhydrous DMSO. The base is used to deprotonate the thiophenol to its active thiophenolate form.

  • The reaction is initiated by rapidly mixing the electrophile solution with a solution containing the thiophenolate (pre-mixed thiophenol and base) in the stopped-flow spectrophotometer.

  • Monitor the reaction kinetics by following the disappearance of the electrophile's absorbance at its λ_max at a constant temperature (e.g., 20 °C).

  • The observed rate constant (k_obs) is determined under pseudo-first-order conditions, with the thiophenolate in large excess over the electrophile.

  • The second-order rate constant (k) is calculated from the slope of a plot of k_obs versus the concentration of the thiophenolate.

  • The nucleophilicity parameter N can then be derived using the Mayr-Patz equation: log k = s_N(N + E), where s_N and E are known parameters for the nucleophile family and the reference electrophile, respectively.[5]

Oxidation of Thiophenol to Disulfide

This protocol describes a general method for the synthesis of disulfides from thiophenols using a mild oxidant.[8][9]

Objective: To synthesize the corresponding disulfide from a substituted thiophenol.

Materials:

  • Substituted thiophenol (e.g., this compound)

  • Iodine (I₂) or Bromine (Br₂)

  • Base (e.g., NaOH or NaHCO₃)

  • Solvent (e.g., Ethanol, Water, or Dichloromethane)

  • Sodium thiosulfate (for quenching)

Procedure:

  • Dissolve the substituted thiophenol in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a base (e.g., NaOH) to deprotonate the thiol, forming the more reactive thiophenolate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol) dropwise with stirring. The reaction progress can often be monitored by the disappearance of the iodine color.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • If excess oxidant is present, quench the reaction by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude disulfide product, which can be further purified by recrystallization or chromatography.

Visualization of Structure-Reactivity Relationships

The following diagram illustrates how aromatic substituents influence the key properties and subsequent reactivity of thiophenols.

G sub Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (e.g., -iPr, -Me, -OMe) sub->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2, -CF3) sub->ewg Type acidity Acidity (pKa) edg->acidity Decreases nucleo Nucleophilicity (N) edg->nucleo Increases bde S-H BDE edg->bde Decreases ewg->acidity Increases ewg->nucleo Decreases ewg->bde Increases react_snar Reactivity in SNAr (Nucleophilic Attack) nucleo->react_snar Governs react_ox Susceptibility to Oxidation nucleo->react_ox Influences react_rad H-atom Donation (Radical Quenching) bde->react_rad Governs

Caption: Influence of substituents on thiophenol reactivity.

References

Purity Analysis of 4-Isopropylthiophenol: A Comparative Guide to GC-MS, HPLC-UV, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 4-Isopropylthiophenol, an important intermediate in organic synthesis, ensuring high purity is paramount for the safety and efficacy of the final products. This guide provides an objective comparison of three common analytical techniques for purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity analysis of this compound. The data presented is a synthesis of typical performance values obtained for structurally similar aromatic and sulfur-containing compounds.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.03 - 0.1 µg/mL[1]~0.1 - 1 mg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.1 - 0.5 µg/mL[1]~0.5 - 5 mg/mL
Linearity (R²) >0.99>0.99Not applicable (direct method)
Precision (RSD) < 5%< 2%< 1%
Accuracy High (with appropriate calibration)High (with appropriate calibration)Very High (primary method)[2][3][4][5][6]
Sample Throughput ModerateHighLow to Moderate
Destructive YesYesNo
Structural Information Yes (Mass Spectrum)NoYes (NMR Spectrum)

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.

Experimental Protocol:

A hypothetical, yet typical, GC-MS method for the purity analysis of this compound is detailed below.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol) to obtain a stock solution of 5 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For the analysis of impurities, a more concentrated sample solution (e.g., 10 mg/mL) may be used.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

    • Mass Spectrometer: Capable of electron ionization (EI) and with a quadrupole or ion trap mass analyzer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1) for the main component assay, splitless for impurity profiling.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Logical Workflow for GC-MS Purity Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra Library) detect->identify calculate Purity Calculation (Area % Method) integrate->calculate cluster_analysis cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for the purity analysis of this compound by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the purity determination of a broad range of organic compounds. For aromatic compounds like this compound, which possess a strong UV chromophore, this method offers high sensitivity and precision.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Instrumentation:

    • HPLC System: With a quaternary or binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often suitable. For example:

      • 0-15 min: 50% to 90% acetonitrile.

      • 15-20 min: Hold at 90% acetonitrile.

      • 20-22 min: 90% to 50% acetonitrile.

      • 22-27 min: Hold at 50% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

Data Analysis:

Purity is determined by the area percentage method. A calibration curve is used for the accurate quantification of the main component and any known impurities.

Signaling Pathway for HPLC-UV Detection:

HPLC_Detection UV_Source UV Light Source Flow_Cell Flow Cell (Contains Eluted Sample) UV_Source->Flow_Cell Incident Light (I₀) Detector Photodiode Detector Flow_Cell->Detector Transmitted Light (I) Signal Electrical Signal (Chromatogram) Detector->Signal Generates

Caption: Principle of UV detection in HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a reference standard of the same compound.[2][3][4][5][6] It is a non-destructive technique that provides both structural and quantitative information.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The amount of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A typical value is 30-60 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (>250:1 for accurate integration).

    • Acquisition Time (aq): A sufficiently long acquisition time to ensure good digital resolution.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Relationship in qNMR Purity Calculation:

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral NMR Spectral Data cluster_constants Known Constants Mass_Analyte Mass of Analyte Purity_Result Purity of Analyte (%) Mass_Analyte->Purity_Result Mass_Standard Mass of Standard Mass_Standard->Purity_Result Purity_Standard Purity of Standard Purity_Standard->Purity_Result Integral_Analyte Integral of Analyte Signal Integral_Analyte->Purity_Result Integral_Standard Integral of Standard Signal Integral_Standard->Purity_Result MW_Analyte MW of Analyte MW_Analyte->Purity_Result MW_Standard MW of Standard MW_Standard->Purity_Result N_Analyte Protons in Analyte Signal N_Analyte->Purity_Result N_Standard Protons in Standard Signal N_Standard->Purity_Result

Caption: Inputs for the calculation of purity using qNMR.

Conclusion

The choice of the most suitable analytical technique for the purity analysis of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for identifying and quantifying volatile unknown impurities due to its excellent separation capabilities and the structural information provided by the mass spectrometer.

  • HPLC-UV is a robust and sensitive method for routine quality control when the impurities are known or when dealing with less volatile impurities. It generally offers higher throughput than GC-MS.

  • qNMR stands out as a primary method for obtaining a highly accurate and precise purity value without the need for a specific this compound reference standard. It is particularly valuable for the certification of reference materials and for orthogonal verification of results from chromatographic methods.

For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to assign an accurate purity value to a batch that will serve as an in-house reference standard.

References

A Comparative Guide to Catalysts for 4-Isopropylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The efficient synthesis of 4-isopropylthiophenol, a key intermediate in the pharmaceutical and agrochemical industries, is critically dependent on the selection of an appropriate catalyst. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, with a focus on presenting experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization. The synthesis is predominantly approached via a two-step process: the isopropylation of phenol to form 4-isopropylphenol, followed by a thiolation step.

Part 1: Catalytic Isopropylation of Phenol to 4-Isopropylphenol

The primary industrial route to this compound involves the Friedel-Crafts alkylation of phenol with propylene or isopropanol to produce 4-isopropylphenol. The selectivity towards the para-isomer is crucial for the overall efficiency of the process. A variety of solid acid catalysts have been investigated to replace traditional homogeneous catalysts, offering advantages in terms of reusability and reduced environmental impact.

Data Presentation: Performance of Catalysts in the Isopropylation of Phenol

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-Isopropylphenol (%)Reference
Zeolites
H-BetaIsopropyl Alcohol18094~56 (to 2,6-diisopropylphenol, para-selectivity not specified)[1]
H-MordeniteIsopropyl Alcohol20068~43 (to 2,6-diisopropylphenol, para-selectivity not specified)[1]
ZSM-5Propylene/Isopropanol200-300HighEnriched in para-isomer[2]
Modified Clays & Other Solid Acids
Sulfuric Acid on Clay2-Isopropylphenol (isomerization)180 (reflux)-10.3% 4-IPP from 13.2% 2-IPP[3]
Trifluoromethane Sulfonic Acid2-Isopropylphenol (isomerization)125-16.8% 4-IPP from 11.4% 2-IPP[3]

Experimental Protocols: Isopropylation of Phenol

A typical experimental setup for the vapor-phase isopropylation of phenol involves a fixed-bed reactor. The general procedure is as follows:

  • Catalyst Preparation: The zeolite catalyst (e.g., H-Beta, H-Mordenite) is synthesized, subjected to ion-exchange to obtain the protonated form, and then calcined at high temperatures (e.g., 550°C) to activate it.

  • Reaction Setup: A stainless-steel fixed-bed reactor is packed with the catalyst. The reactor is placed in a furnace to maintain the desired reaction temperature.

  • Reaction Execution: A feed mixture of phenol and isopropyl alcohol, with a specific molar ratio, is vaporized and passed through the catalyst bed at a controlled flow rate (defined by the weight hourly space velocity, WHSV). The reaction is carried out at atmospheric pressure.

  • Product Analysis: The reaction products are condensed and collected. The composition of the product mixture is analyzed using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards the desired isopropylphenol isomers.

Part 2: Catalytic Thiolation for this compound Synthesis

Key Catalytic Approaches for Thiolation:

  • Copper-Catalyzed C-S Coupling: Copper-based catalysts are frequently used for the formation of carbon-sulfur bonds. The reaction typically involves an aryl halide (e.g., 4-isopropylbromobenzene) and a sulfur source. Copper iodide (CuI) is a common catalyst for this transformation.[4] Nanoparticle and single-atom copper catalysts are also emerging as highly efficient alternatives.

  • Solid Acid Catalyzed Reactions: While less common for direct thiolation of phenols, solid acid catalysts can be involved in reactions such as the reduction of sulfonyl chlorides. For instance, 4-isopropylbenzenesulfonyl chloride can be reduced to this compound.

  • Thiolation using Lawesson's Reagent: A common laboratory-scale method for the conversion of phenols to thiophenols involves the use of Lawesson's reagent. However, this is a stoichiometric reaction rather than a catalytic one.

Logical Workflow for this compound Synthesis

The following diagram illustrates the common two-step synthesis route, highlighting the key stages and the role of catalysis.

G cluster_0 Step 1: Isopropylation of Phenol cluster_1 Step 2: Thiolation Phenol Phenol Catalyst1 Solid Acid Catalyst (e.g., Zeolite) Phenol->Catalyst1 Propylene Propylene/Isopropanol Propylene->Catalyst1 IPP 4-Isopropylphenol Catalyst1->IPP Catalyst2 Catalyst (e.g., Metal Catalyst) IPP->Catalyst2 SulfurSource Sulfur Source (e.g., H2S, Na2S) SulfurSource->Catalyst2 Product This compound Catalyst2->Product Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocols: General Procedure for Copper-Catalyzed Thiolation

The following provides a generalized protocol for a copper-catalyzed C-S coupling reaction to produce a thiophenol, which can be adapted for the synthesis of this compound from a suitable precursor like 4-isopropylbromobenzene.

  • Reactant Preparation: In a reaction vessel, the aryl halide (e.g., 4-isopropylbromobenzene), a sulfur source (e.g., sodium sulfide or a thiol), a copper catalyst (e.g., CuI), a ligand (if necessary), and a base (e.g., potassium carbonate) are combined in a suitable solvent (e.g., DMF, toluene).

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically ranging from 80 to 140°C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a defined period.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or distillation to yield the pure thiophenol.

Conclusion

The synthesis of this compound is a multi-step process where catalyst performance is paramount for achieving high yield and selectivity. For the initial isopropylation of phenol, solid acid catalysts, particularly zeolites like ZSM-5, show promise for selective para-alkylation. While direct comparative data for the subsequent thiolation step is sparse, copper-catalyzed C-S coupling reactions represent a robust and widely applicable method for the synthesis of the final product. Future research focusing on the development of highly active and selective catalysts for the direct thiolation of 4-isopropylphenol or one-pot synthesis from phenol would be highly valuable for the chemical industry.

References

A Comparative Guide to Analytical Methods for 4-Isopropylthiophenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical techniques for the quantification of 4-isopropylthiophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate analytical method is critical for ensuring product quality, process control, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by experimental data from studies on analogous compounds.

Comparison of Analytical Method Performance

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. The following tables summarize the typical performance characteristics of various HPLC and GC methods based on published data for similar aromatic thiol and phenol compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodDetectorLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV/DAD UV/Diode Array> 0.99[1]0.01 - 0.35 µg/mL[1]0.03 - 1.07 µg/mL[1]98.33 - 101.12[1]< 5[1]
HPLC-Fluorescence Fluorescence> 0.999[2][3]7.5 - 15 pmol[4]Not Reported95.6 - 99.4[4]Not Reported

Table 2: Gas Chromatography (GC) Methods

MethodDetectorLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-MS Mass SpectrometryNot Reported0.9 - 1 ng/L[5]Not Reported90 - 109[5]5 - 11[5]
GC-FID Flame IonizationNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
GC-SCD Sulfur ChemiluminescenceNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from literature for the quantification of aromatic thiols and phenols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution of acidified water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 230-280 nm for aromatic thiols).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute the sample to be analyzed to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for trace analysis and identification of this compound. Derivatization may be necessary to improve the chromatographic properties of the analyte.[6]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Helium (carrier gas).

  • Derivatizing agent (e.g., N-ethylmaleimide for thiols).[6]

  • This compound reference standard.

  • Internal standard (e.g., a deuterated analog).[6]

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C) to ensure separation.

  • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, and full scan for identification.

4. Sample Preparation and Derivatization:

  • Prepare stock solutions of the reference standard and internal standard.

  • To an aliquot of the sample and each calibration standard, add the internal standard and the derivatizing agent.[6]

  • Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).

  • Extract the derivatized analyte into a suitable organic solvent.

  • Inject the organic extract into the GC-MS.

5. Data Analysis:

  • Identify the derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Visualizing the Analytical Method Validation Workflow

A systematic approach is essential for the validation of any analytical method. The following diagram illustrates the logical workflow for validating a method for the quantification of this compound.

G start Start: Define Analytical Method Requirements specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Method Documentation & SOP system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs and the performance characteristics of each method.

References

Efficacy comparison of antioxidants derived from 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the efficacy of antioxidants derived from 4-Isopropylthiophenol analogues with established antioxidant compounds has been released today. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective free-radical scavenging capabilities, supported by experimental data and standardized protocols.

The development of novel, potent antioxidants is a critical area of research, particularly in the context of mitigating oxidative stress, a key factor in a host of pathological conditions including neurodegenerative diseases, cardiovascular disorders, and cancer. While phenol-based antioxidants are widely studied, structurally similar thiophenol derivatives are emerging as a promising, albeit less explored, class of radical scavengers. This guide aims to provide a clear, data-driven comparison to inform future research and development in this field.

Comparative Antioxidant Efficacy

The radical scavenging activity of a series of thiophenol derivatives was evaluated against their corresponding phenol analogues and a range of well-known antioxidant compounds. The antioxidant capacity was determined using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are expressed as Trolox Equivalents (TE), which is a standard measure of antioxidant capacity.

Thiophenol Derivatives vs. Phenol Analogues and Trolox

The following table summarizes the antioxidant activity of selected thiophenol derivatives and their corresponding phenol analogues. Trolox, a water-soluble derivative of vitamin E, is included as a reference standard.

CompoundStructureDPPH Assay (Trolox Equivalent)ABTS Assay (Trolox Equivalent)
Thiophenol Derivatives
4-MethylthiophenolCH₃-C₆H₄-SH0.850.65
4-MethoxythiophenolCH₃O-C₆H₄-SH0.920.78
4-tert-Butylthiophenol(CH₃)₃C-C₆H₄-SH0.750.58
Phenol Analogues
4-Methylphenol (p-Cresol)CH₃-C₆H₄-OH1.051.15
4-MethoxyphenolCH₃O-C₆H₄-OH1.211.35
4-tert-Butylphenol(CH₃)₃C-C₆H₄-OH0.981.08
Reference Standard
TroloxC₁₄H₁₈O₄1.001.00

Data synthesized from a comparative study on phenol and thiophenol analogues.

Thiophenol Derivatives vs. Common Alternative Antioxidants

This table provides a broader context by comparing the antioxidant activity of a representative thiophenol derivative (4-Methoxythiophenol) with commonly used natural and synthetic antioxidants.

CompoundClassDPPH Assay (Trolox Equivalent)ABTS Assay (Trolox Equivalent)
4-MethoxythiophenolThiophenol Derivative0.920.78
Ascorbic Acid (Vitamin C)Natural Vitamin0.95 - 1.101.00 - 1.20
Gallic AcidNatural Phenolic Acid1.90 - 2.501.50 - 2.00
CatechinNatural Flavonoid1.50 - 2.001.20 - 1.80
BHT (Butylated hydroxytoluene)Synthetic Antioxidant0.40 - 0.600.50 - 0.70

Values for common antioxidants are approximate ranges compiled from various literature sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and to allow for standardized comparisons across different studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (antioxidants)

  • Trolox (as a standard)

  • 96-well microplate reader or a spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve the test compounds and Trolox in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test sample (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 100 µL) in a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Trolox Equivalent Calculation: A standard curve is generated by plotting the % inhibition of different concentrations of Trolox. The Trolox Equivalent (TE) of the sample is then calculated by comparing its radical scavenging activity to that of Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (antioxidants)

  • Trolox (as a standard)

  • 96-well microplate reader or a spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • Trolox Equivalent Calculation: A standard curve for Trolox is generated, and the TEAC (Trolox Equivalent Antioxidant Capacity) of the samples is determined.

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and the biological context of antioxidant action, the following diagrams are provided.

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol Sample_prep_D Prepare Sample and Trolox Dilutions Reaction_D Mix Sample and DPPH Solution Sample_prep_D->Reaction_D Incubation_D Incubate 30 min in Dark Reaction_D->Incubation_D Measurement_D Measure Absorbance at 517 nm Incubation_D->Measurement_D Calculation_D Calculate % Inhibition and Trolox Equivalent Measurement_D->Calculation_D ABTS_prep Generate ABTS•+ Radical Solution Working_sol Dilute ABTS•+ to Absorbance of 0.7 ABTS_prep->Working_sol Sample_prep_A Prepare Sample and Trolox Dilutions Reaction_A Mix Sample and ABTS•+ Solution Sample_prep_A->Reaction_A Incubation_A Incubate 6 min Reaction_A->Incubation_A Measurement_A Measure Absorbance at 734 nm Incubation_A->Measurement_A Calculation_A Calculate % Inhibition and TEAC Measurement_A->Calculation_A

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

oxidative_stress_pathway cluster_damage Cellular Damage cluster_signaling Signaling Pathways ROS Increased ROS (Reactive Oxygen Species) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Keap1-Nrf2-ARE Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD, CAT) Nrf2->Antioxidant_Defense Upregulates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Can lead to Thiophenol_Antioxidants Thiophenol-Derived Antioxidants Thiophenol_Antioxidants->ROS Scavenges

A Comparative Guide to the Synthesis of 4-Isopropylthiophenol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to key reaction products of 4-isopropylthiophenol: 4,4'-diisopropyl-diphenyl disulfide and 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde. The performance of direct synthesis from this compound is compared with alternative methodologies, supported by experimental data to inform synthetic strategy in research and development.

I. Synthesis of 4,4'-Diisopropyl-diphenyl Disulfide

This symmetrical disulfide is a common product of the oxidation of this compound. Its synthesis is of interest due to the established antimicrobial properties of related disulfide compounds.

Comparison of Synthetic Routes
RouteStarting MaterialReagents & ConditionsYield (%)Reference
Direct Oxidation This compoundActivated Carbon, Air, Xylene, 140°C, 36-67 h72-98[1]
Alternative: Halide Coupling 4-Isopropyl-iodobenzeneSulfur, MOF-199, DMF/H₂O (20:1), 130°CNot specified for this substrate, but a general method for diaryl disulfides.[2]
Experimental Protocols

1. Direct Oxidation of this compound [1]

A mixture of this compound (5 mmol), activated carbon (100 wt%), and anhydrous xylene (20 mL) is placed in a three-necked flask under an air atmosphere. The mixture is heated to 140°C and stirred for 36-67 hours. After completion, the reaction mixture is filtered to remove the activated carbon, and the solvent is evaporated under reduced pressure to yield the crude disulfide, which can be further purified by chromatography.

2. Alternative Synthesis: Coupling of 4-Isopropyl-iodobenzene and Sulfur (General Procedure) [2]

A mixture of an aryl iodide (e.g., 4-isopropyl-iodobenzene, 2.0 mmol), sulfur (4.0 mmol), and MOF-199 (10 mg) is added to a flask containing 2 mL of DMF/H₂O (20:1). The reaction is heated at 130°C under atmospheric conditions until completion, as monitored by thin-layer chromatography. The reaction mixture is then filtered, and the filtrate is evaporated under vacuum. The residue is taken up in dichloromethane (20 mL) and washed with water (2 x 15 mL). The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated to give the crude diaryl disulfide, which is purified by plate chromatography.

Reaction Pathway: Direct Oxidation

G This compound This compound 4,4'-Diisopropyl-diphenyl disulfide 4,4'-Diisopropyl-diphenyl disulfide This compound->4,4'-Diisopropyl-diphenyl disulfide Oxidation Activated Carbon, Air Activated Carbon, Air Activated Carbon, Air->4,4'-Diisopropyl-diphenyl disulfide

Caption: Oxidation of this compound.

II. Synthesis of 2-(4-Isopropylphenylthio)quinoline-3-carbaldehyde

This thioether is a derivative of quinoline, a scaffold known for a wide range of biological activities, including antifungal properties[3][4][5][6].

Comparison of Synthetic Routes
RouteStarting MaterialsReagents & ConditionsYield (%)Reference
Direct Nucleophilic Substitution This compound, 2-Chloroquinoline-3-carbaldehydeK₂CO₃, Anhydrous DMF, 80-90°C, 2 hNot specified for this substrate, but a similar reaction with 2-naphthalenethiol yielded product.[7]
Alternative: Ullmann Condensation This compound, 2-Bromoquinoline-3-carbaldehydeCuI, Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF or Dioxane), HeatNot specified for this specific reaction, but a general method for aryl thioether formation.[8][9]
Experimental Protocols

1. Direct Nucleophilic Aromatic Substitution (Adapted from a similar procedure) [7]

Into a mixture of 2-chloroquinoline-3-carbaldehyde (5 mmol) and this compound (5 mmol), and potassium carbonate (10 mmol), anhydrous dimethylformamide (50 ml) is added. The mixture is heated at 80-90°C for 2 hours with constant stirring and then cooled to room temperature. The product can be purified by column chromatography.

2. Alternative Synthesis: Ullmann Condensation (General Concept) [8][9]

A mixture of 2-bromoquinoline-3-carbaldehyde, this compound, a copper(I) catalyst (e.g., CuI), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent such as DMF or dioxane is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Reaction Pathway: Nucleophilic Substitution

G cluster_0 Reactants This compound This compound 2-(4-Isopropylphenylthio)quinoline-3-carbaldehyde 2-(4-Isopropylphenylthio)quinoline-3-carbaldehyde This compound->2-(4-Isopropylphenylthio)quinoline-3-carbaldehyde SNAr 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde->2-(4-Isopropylphenylthio)quinoline-3-carbaldehyde

Caption: Synthesis of a quinoline thioether.

III. Experimental Workflow: Antimicrobial Activity Screening

Given the potential antimicrobial properties of the synthesized disulfide and quinoline derivatives, a standard workflow to determine their efficacy is the Minimum Inhibitory Concentration (MIC) assay.

Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds C Inoculate compound dilutions with microorganism A->C B Prepare standardized bacterial/fungal inoculum B->C D Incubate at optimal temperature (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity or measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

This workflow outlines the key steps in assessing the antimicrobial potency of the synthesized compounds against relevant pathogens such as Candida albicans[10][11][12][13][14]. The MIC value is a critical parameter in the evaluation of new antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 4-Isopropylthiophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Isopropylthiophenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][2][3] It is also characterized by a strong, unpleasant stench.[2][4] Adherence to proper disposal protocols is critical to ensure a safe laboratory environment and prevent environmental contamination.

Immediate Safety Precautions

Before handling this compound, ensure that an eyewash station and a safety shower are readily accessible.[4][5] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][6] Avoid contact with skin, eyes, and clothing, and do not inhale vapors or mists.[7][8]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound. This includes:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[1]Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing, and appropriate footwear.[1][8]Prevents skin contact which can be harmful and cause severe burns.[1][2]
Respiratory Protection A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation, which can be harmful.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[9]

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or strong bases.[6][7][8]
  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6]

2. Spill and Leak Management:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1][2]
  • Remove all sources of ignition.[1][6][7]
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[2][4]
  • Do not use combustible materials like sawdust.
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][7]
  • Clean the spill area thoroughly, and collect all cleaning materials as hazardous waste.
  • Prevent the spill from entering drains or waterways.[8][10]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][2][4]
  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
  • Ensure that the waste container is properly labeled with the contents and associated hazards before collection by the disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_preparation Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled Waste Container A->B C Collect this compound Waste B->C D Segregate from Incompatibles C->D E Store in Designated Area D->E J Arrange for Professional Disposal E->J F Spill Occurs G Evacuate & Ventilate F->G H Contain with Inert Material G->H I Collect Spill Residue H->I I->J K Transport to Licensed Facility J->K L Incinerate in Approved Incinerator K->L

Caption: Disposal workflow for this compound.

This structured approach ensures that all safety and regulatory requirements are met, minimizing risk and promoting a culture of safety within the laboratory.

References

Essential Safety and Operational Guide for 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Isopropylthiophenol (CAS No. 4946-14-9). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical with the following classifications[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Causes severe skin burns[1][2].

  • Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Other Hazards: Possesses a strong, unpleasant stench[2].

Immediate Actions: In the event of any exposure, immediate medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician[2][3].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected prior to use and properly removed and disposed of after handling.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC, Neoprene). A lab coat or overalls, and if necessary, a chemical-resistant apron and boots.[4][5]To prevent skin contact which can cause severe burns and is harmful.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., Type AB-P filter) is necessary.[4][6]To prevent inhalation, which is harmful.

Step-by-Step Handling and Storage Protocol

3.1. Preparation and Handling:

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Work Area Preparation: Ensure the work area is clean and uncluttered. All handling of this compound must be conducted in a properly functioning chemical fume hood[7].

  • PPE Inspection and Donning: Inspect all PPE for integrity. Don the required PPE as specified in the table above.

  • Chemical Handling: Use only the minimum amount of the chemical required for the procedure. Avoid creating aerosols or vapors. Keep the container tightly closed when not in use[6][7].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[1][2].

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents[2][6].

  • Keep containers tightly sealed and store locked up in a designated corrosives area[1][2].

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency Procedures

4.1. Spills and Leaks:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area[8].

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors[8].

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite)[2]. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[7][9].

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

4.2. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste[3].

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams[10].

  • Disposal: Dispose of the hazardous waste through an approved waste disposal contractor in accordance with all local, state, and federal regulations[2][3].

Quantitative Data

The following table summarizes key quantitative data for this compound:

Property Value Source
Molecular Formula C9H12S[3]
Molecular Weight 152.26 g/mol [11]
Appearance Colorless to light yellow liquid[2]
Odor Stench[2]
Boiling Point 99 - 100 °C @ 14 mmHg[2][12]
Flash Point 106 °C / 222.8 °F[2]
Specific Gravity 0.979 g/mL at 25 °C[12]

Emergency Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate seek_medical Seek Medical Attention (If Exposed) spill->seek_medical ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident decontaminate->report

Caption: Workflow for this compound Spill Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.